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  • Product: Isopentylamine Hydrobromide
  • CAS: 2733412-57-0

Core Science & Biosynthesis

Foundational

The Structural and Functional Paradigm of Isopentylamine Hydrobromide in Advanced Crystallography

Executive Summary Isopentylamine hydrobromide (also known as isopentylammonium bromide, IPABr, or 3-methylbutan-1-amine hydrobromide) is a critical organic salt in modern crystallography and materials science. While trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentylamine hydrobromide (also known as isopentylammonium bromide, IPABr, or 3-methylbutan-1-amine hydrobromide) is a critical organic salt in modern crystallography and materials science. While traditionally viewed as a simple primary aliphatic amine salt, its unique branched-chain steric profile has elevated it to a foundational building block in the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites (HOIPs) [1].

Unlike linear alkylamines (e.g., butylamine or hexylamine), the isopentyl group introduces highly specific steric hindrance that distorts inorganic metal-halide frameworks, leading to symmetry breaking. This structural distortion is the primary causal mechanism behind the emergence of biaxial ferroelectricity, giant electrocaloric strength, and polarization-sensitive photodetection in novel 2D perovskite systems [2]. This guide provides a deep technical analysis of the crystal structure of isopentylamine hydrobromide, its integration into Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases, and the validated experimental workflows required for its synthesis and crystallographic characterization.

Crystallographic Profile of Pure Isopentylamine Hydrobromide

The structural identity of pure isopentylamine hydrobromide is dictated by the interplay between the hydrophobic branched aliphatic tail and the highly polar, hydrogen-bonding ammonium headgroup.

Molecular Geometry and Steric Hindrance

The isopentyl cation ( C5​H14​N+ ) features a primary amine attached to a 3-methylbutyl chain. The branching at the γ -carbon creates a bulky terminal motif. In a crystalline lattice, this branching prevents the tight, highly ordered interdigitation typically seen in linear alkylammonium halides. Consequently, IPABr crystals exhibit a larger van der Waals volume per molecule, which directly influences the spacing and dielectric properties when utilized as an organic spacer[3].

Hydrogen Bonding Network and Crystal Packing

Like most primary alkylammonium bromides, IPABr crystallizes in a lower-symmetry space group (typically monoclinic or orthorhombic). The crystal structure is driven by a robust two-dimensional N−H⋅⋅⋅Br hydrogen-bonding network:

  • Causality of Packing: The three protons on the ammonium group act as hydrogen-bond donors to adjacent bromide anions, creating a corrugated inorganic sheet of NH3+​ and Br− ions.

  • Hydrophobic Bilayer: The isopentyl tails project outward from this hydrogen-bonded sheet, interdigitating via weak van der Waals forces to form a hydrophobic bilayer. This alternating polar/non-polar lamellar structure is the exact template that dictates the formation of 2D quantum wells in perovskite derivatives.

Quantitative Structural Parameters
ParameterIsopentylamine Hydrobromide (IPABr)Structural Implication
Chemical Formula C5​H14​NBr Provides the necessary organic bulk for 2D confinement.
Molar Mass 168.08 g/mol Determines stoichiometric ratios during synthesis.
Expected Crystal System Monoclinic / OrthorhombicLow symmetry facilitates anisotropic optical properties.
Primary Interaction N−H⋅⋅⋅Br Hydrogen BondingAnchors the organic cation to the inorganic halide framework.
Tail Interaction van der Waals (vdW) forcesDictates the interlayer spacing (vdW gap) in 2D structures.

The Role of Isopentylammonium in 2D Hybrid Perovskites

The true crystallographic significance of IPABr lies in its role as an organic spacer in 2D Ruddlesden-Popper perovskites, such as (IPA)2​PbBr4​ or (IPA)2​CsAgBiBr7​ .

Inducing Structural Distortion and Ferroelectricity

When IPABr is co-crystallized with metal halides (e.g., PbBr2​ ), the bulky isopentyl groups force the [PbBr6​]4− octahedra to tilt. This octahedral tilting alters the Pb−Br−Pb bond angles from an ideal 180° to heavily distorted geometries (e.g., ~155°–157°) [2].

  • Mechanistic Insight: The steric bulk of the isopentyl group prevents the inorganic layers from adopting a high-symmetry cubic phase. The resulting non-centrosymmetric space groups (e.g., Cmc21​ ) break spatial inversion symmetry, which is the fundamental prerequisite for spontaneous electrical polarization and ferroelectricity [1].

Quantum and Dielectric Confinement

The isopentylammonium layer acts as a low-dielectric-constant (low- k ) barrier between the high-dielectric inorganic metal-halide sheets.

  • Dielectric Confinement: The dielectric mismatch tightly confines the electric field lines generated by electron-hole pairs within the inorganic layer.

  • Quantum Confinement: This confinement drastically increases the exciton binding energy (often >200 meV), resulting in sharp, highly efficient photoluminescence at room temperature, making IPA-based perovskites ideal for light-emitting diodes and polarized photodetectors[4].

G A 2D Perovskite (IPA)2PbBr4 B Organic Spacer Layer (Isopentylammonium) A->B C Inorganic Framework [PbBr6] Octahedra A->C D Dielectric Confinement (Low-k Barrier) B->D E Quantum Confinement (Exciton Binding) C->E F Optoelectronic Properties (Polarization/Emission) D->F E->F

Structural hierarchy and causal optoelectronic effects in 2D (IPA)2PbBr4 perovskites.

Experimental Workflows: Synthesis and Crystallization

To ensure high-fidelity crystallographic data, the synthesis of IPABr and its subsequent perovskite derivatives must follow a self-validating protocol. The following workflows detail the causality behind each experimental choice.

Protocol: Synthesis of High-Purity Isopentylamine Hydrobromide

This protocol utilizes an acid-base neutralization reaction. The choice of solvent and temperature control is critical to prevent the oxidation of the amine and ensure maximum yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of pure isopentylamine (3-methylbutan-1-amine) in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol acts as a miscible co-solvent that prevents localized high concentrations of acid, which could lead to unwanted side reactions.

  • Thermal Control: Place the flask in an ice-water bath (0 °C) and initiate magnetic stirring.

    • Causality: The protonation of the amine by hydrobromic acid is highly exothermic. The ice bath dissipates heat, preventing solvent boil-off and thermal degradation of the amine.

  • Acid Addition: Dropwise add 0.105 mol of aqueous hydrobromic acid (48% w/w HBr). Maintain the addition rate such that the internal temperature does not exceed 10 °C.

  • Solvent Removal: After stirring for 2 hours at room temperature, remove the water and ethanol using a rotary evaporator at 50 °C under reduced pressure, yielding a crude white/yellowish powder.

  • Recrystallization (Self-Validation Step): Dissolve the crude salt in a minimum volume of hot ethanol. Slowly diffuse diethyl ether (an antisolvent) into the solution at 4 °C.

    • Causality: IPABr is highly soluble in ethanol but insoluble in diethyl ether. The slow diffusion creates a controlled supersaturation gradient, promoting the growth of highly pure, defect-free single crystals suitable for X-ray diffraction.

  • Validation: Confirm purity via 1H NMR ( D2​O ) and Fourier Transform Infrared Spectroscopy (FTIR) to verify the presence of the broad N−H+ stretching band at ~3000 cm −1 and the absence of unprotonated amine signals.

Protocol: Single-Crystal Growth of (IPA)2​PbBr4​

To study the structural impact of IPABr, it is co-crystallized with lead bromide.

  • Precursor Mixing: Dissolve stoichiometric amounts (2:1 molar ratio) of IPABr and PbBr2​ in a solvent mixture of N,N-dimethylformamide (DMF) and γ -butyrolactone (GBL) (1:1 v/v).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove nucleation sites (dust/undissolved particulates).

  • Antisolvent Vapor Crystallization: Place the open vial containing the precursor solution inside a larger, sealed jar containing dichloromethane (DCM).

    • Causality: DCM has a high vapor pressure and acts as an antisolvent. Over 3–5 days, DCM vapor slowly diffuses into the DMF/GBL solution, gently lowering the solubility of the perovskite and yielding large, high-quality single crystals for Single-Crystal X-Ray Diffraction (SC-XRD) [5].

G A Isopentylamine (Base) C Exothermic Neutralization (Ice Bath, 0°C) A->C B Aqueous HBr 48% (Acid) B->C D Rotary Evaporation (Crude IPABr) C->D E Antisolvent Recrystallization (Ethanol/Ether) D->E F SC-XRD Validation (Pure IPABr Crystals) E->F

Self-validating synthesis and crystallization workflow for isopentylamine hydrobromide.

Summary of Optoelectronic and Structural Data

The integration of IPABr into perovskite lattices yields highly specific optoelectronic properties, summarized below.

Material SystemSpacer CationStructural FeatureKey Optoelectronic Property
(IPA)2​PbBr4​ IsopentylammoniumHeavy Octahedral TiltingStrong Dielectric Confinement; High Exciton Binding Energy.
(IPA)2​(EA)2​Pb3​I10​ Isopentylammonium + EthylammoniumBiaxial Ferroelectric PhaseSwitchable polarization (~5.5 μC/cm2 ); Robust photoelectric response [1].
(IPA)2​CsAgBiBr7​ Isopentylammonium2D Quantum-Confined Double PerovskiteHigh structural anisotropy; Dichroic ratio of 1.35 for polarized light detection [3].

Conclusion

Isopentylamine hydrobromide is far more than a simple organic salt; it is a precision tool for crystal engineering. By understanding the causality between its branched aliphatic structure, its hydrogen-bonding capabilities, and its steric impact on inorganic metal-halide frameworks, researchers can predictably design 2D perovskites with targeted ferroelectric, electrocaloric, and optoelectronic properties. The self-validating synthesis protocols outlined herein ensure the high crystallographic fidelity required to push the boundaries of modern semiconductor and photodetector technologies.

References

  • Hu, et al. "A 2D hybrid perovskite ferroelectric with switchable polarization and photoelectric robustness down to monolayer." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Soft Perovskite-Type Antiferroelectric with Giant Electrocaloric Strength near Room Temperature." Journal of the American Chemical Society. Available at:[Link]

  • "New 2D Hybrid Double Perovskite with Strong Polarization Sensitivity Developed by Dimensional Reduction of Cs2AgBiBr6." Chinese Academy of Sciences. Available at:[Link]

  • "STRUCTURAL CHEMISTRY AND HETEROSTRUCTURES OF LEAD HALIDE PEROVSKITE SEMICONDUCTORS." University of Wisconsin–Madison. Available at: [Link]

  • "Stable and highly sensitive self-powered X-ray detection via high-density CsPbBr-type Dion–Jacobson trilayer hybrid perovskite." RSC Publishing. Available at:[Link]

Exploratory

Isopentylamine Hydrobromide (CAS 2733412-57-0): Chemical Characterization and Advanced Applications in Next-Generation Perovskite Photovoltaics

Executive Summary Isopentylamine hydrobromide (i-PA HBr), also known as isoamylammonium bromide, has transitioned from a niche organic halide salt to a cornerstone precursor in the development of low-dimensional organic-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentylamine hydrobromide (i-PA HBr), also known as isoamylammonium bromide, has transitioned from a niche organic halide salt to a cornerstone precursor in the development of low-dimensional organic-inorganic hybrid perovskites. As the field of optoelectronics pushes the boundaries of power conversion efficiency (PCE) and environmental stability, bulky organic spacer cations like i-PA+ have proven essential. By leveraging its unique branched aliphatic structure, researchers can engineer 2D Ruddlesden-Popper (RP) phases, passivate surface defects in 3D perovskites, and unlock novel ferroelectric and electrocaloric properties,[1].

This technical guide provides a comprehensive analysis of the chemical properties, synthesis methodologies, and mechanistic applications of isopentylamine hydrobromide, designed for researchers and drug/materials development professionals.

Chemical Identity and Fundamental Properties

The efficacy of i-PA HBr in materials science stems from its precise molecular geometry. The branched isopentyl tail provides a larger steric footprint than linear analogues (e.g., n-pentylamine), which directly influences its intercalation kinetics into inorganic metal-halide lattices[2].

Table 1: Chemical Identity & Computed Properties
ParameterValue / Description
Chemical Name Isopentylamine Hydrobromide / 3-methylbutan-1-amine hydrobromide
CAS Number 2733412-57-0[3]
Molecular Formula C₅H₁₄BrN[4]
Molecular Weight 168.08 g/mol [4]
SMILES String CC(C)CCN.Br[4]
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, hot ethanol; Insoluble in diethyl ether, toluene
Primary Application Organic-Inorganic Perovskite Precursor (A-site cation)

Mechanistic Role in Perovskite Architectures

In the fabrication of hybrid perovskite devices, the choice of the organic spacer cation dictates the dimensionality, optoelectronic behavior, and degradation resistance of the resulting lattice.

When isopentylamine hydrobromide is introduced to a 3D perovskite system (such as MAPbBr₃ or CsPbBr₃), it acts as a structural director:

  • Steric Hindrance & Dimensional Reduction: The bulky branched chain of the isopentyl group physically cannot fit within the standard cuboctahedral voids of a 3D [PbBr₆]⁴⁻ network. Consequently, it forces the corner-sharing octahedra to slice into 2D quantum wells, forming a protective 2D capping layer over the 3D bulk,[5].

  • Hydrophobic Shielding: The non-polar isopentyl tail acts as a hydrophobic umbrella. Oriented outward from the inorganic layer, it repels ambient moisture, drastically suppressing the hydrolytic degradation pathways that typically plague perovskite solar cells[2].

  • Dielectric Confinement: The low dielectric constant of the organic i-PA layer strongly confines the charge carriers within the inorganic wells, enhancing the exciton binding energy and tuning the emission spectra for LED applications.

MechanisticPathway S1 3D Perovskite (Uncoordinated Pb2+) S2 i-PA HBr Treatment (Spin-Coating) S1->S2 S3 Steric Hindrance & Cation Intercalation S2->S3 S4 Defect Passivation S2->S4 S5 2D/3D Heterojunction Formation S3->S5 S4->S5 S6 Enhanced Stability & Optoelectronics S5->S6

Figure 1: Mechanistic pathway of 2D/3D perovskite heterojunction formation via i-PA HBr.

Advanced Applications in Optoelectronics and Ferroelectrics

Beyond standard photovoltaics, the unique symmetry-breaking capabilities of the isopentylammonium cation have unlocked breakthrough applications in advanced materials:

  • Soft Antiferroelectrics & Solid-State Refrigeration: Researchers have successfully synthesized (isopentylammonium)₂CsPb₂Br₇, a novel perovskite-type soft antiferroelectric. The synergic cooperativity between the reorientation of the organic i-PA spacer and the atomic displacement of the Cs⁺ cation yields a giant near-room-temperature electrocaloric strength (15.4 K m MV⁻¹), making it a prime candidate for next-generation solid-state cooling devices[1].

  • Polarization-Sensitive Photodetectors: By applying dimensional reduction to 3D Cs₂AgBiBr₆ using isopentylammonium bromide, scientists developed the 2D hybrid double perovskite (i-PA)₂CsAgBiBr₇. Unlike its 3D counterpart, this 2D material exhibits strong intrinsic structural anisotropy, enabling high-speed polarized-light detection with excellent dichroic ratios[6].

  • Ferroelectric Semiconductors: Van der Waals hybrid perovskite ferroelectrics utilizing the isopentylammonium cation, such as (isopentylammonium)₂(ethylammonium)₂Pb₃I₁₀ (PEPI), demonstrate switchable polarization, narrow bandgaps, and robust photoelectric properties that survive down to the monolayer limit[7].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducibility in perovskite research relies heavily on precursor purity and precise interfacial engineering. The following protocols are designed as self-validating systems.

Protocol A: Synthesis and Purification of Isopentylamine Hydrobromide

Objective: Synthesize high-purity (>99%) i-PA HBr suitable for semiconductor fabrication.

  • Reaction Setup: Dissolve 1.0 molar equivalent of isopentylamine (isoamylamine) in absolute ethanol. Place the reaction flask in an ice bath (0°C) under continuous magnetic stirring.

  • Acid Addition: Dropwise, add 1.05 equivalents of hydrobromic acid (HBr, 48% aqueous solution).

    • Causality: The acid-base neutralization of an alkylamine is highly exothermic. The ice bath prevents localized superheating, which would otherwise cause amine oxidation, solvent boil-off, and the formation of photo-active colored impurities that ruin device performance.

  • Solvent Evaporation: Transfer the neutralized solution to a rotary evaporator. Remove the ethanol and water under reduced pressure at 50°C until a crude white solid is obtained.

  • Recrystallization (Antisolvent Method): Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Slowly add cold diethyl ether until the solution becomes slightly turbid, then cool to -20°C overnight.

    • Causality: i-PA HBr is highly ionic and insoluble in non-polar solvents. Diethyl ether sharply lowers the dielectric constant of the mixture, forcing the pure salt to crystallize while leaving unreacted non-polar organic impurities dissolved in the supernatant.

  • Validation (Self-Validating Step): Filter and vacuum-dry the crystals at 60°C for 24 hours. Dissolve a 10 mg sample in 1 mL of DI water and check the pH. A highly pure amine hydrobromide salt will yield a slightly acidic pH (~5.5–6.5). If the pH > 7, unreacted free amine remains, and the recrystallization must be repeated.

SynthesisWorkflow A 1. Precursor Preparation Isoamylamine in Ethanol B 2. Acid Addition HBr (48% aq) Dropwise A->B C 3. Thermal Control Ice-Bath Neutralization (0°C) B->C D 4. Solvent Removal Rotary Evaporation (50°C) C->D E 5. Purification Recrystallization (EtOH/Ether) D->E F 6. High-Purity Product Isopentylamine Hydrobromide E->F

Figure 2: Synthesis and purification workflow of Isopentylamine Hydrobromide.

Protocol B: Fabrication of 2D/3D Perovskite Heterojunctions

Objective: Passivate a 3D perovskite film with a 2D i-PA capping layer.

  • Solution Preparation: Dissolve high-purity i-PA HBr in anhydrous isopropanol (IPA) at a concentration of 3–5 mg/mL.

  • Dynamic Spin-Coating: Mount the pre-annealed 3D perovskite substrate on a spin-coater. Accelerate to 4000 RPM. While spinning, rapidly inject 100 µL of the i-PA HBr solution onto the center of the substrate.

    • Causality: Dynamic spin-coating prevents the IPA solvent from partially dissolving the underlying 3D perovskite before the centrifugal force can spread it. It ensures an ultra-thin, uniform distribution of the bulky cation, avoiding thick insulating aggregates that block charge extraction.

  • Thermal Annealing: Transfer the film to a hotplate at 100°C for 5 minutes.

    • Causality: The thermal energy drives the thermodynamic exchange reaction. The bulky isopentylammonium cations intercalate into the surface lattice, displacing volatile A-site cations (like methylammonium) and permanently forming the 2D Ruddlesden-Popper phase[2].

  • Validation (Self-Validating Step): Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). The emergence of distinct low-q diffraction rings confirms the successful parallel orientation of the 2D layered structure atop the 3D bulk.

Analytical Characterization Techniques

To ensure batch-to-batch consistency prior to device integration, the synthesized i-PA HBr must be characterized against the following standard analytical signatures.

Table 2: Analytical Characterization Signatures
TechniqueTarget Signal / Expected ResultDiagnostic Purpose
¹H NMR (DMSO-d₆) ~7.8 ppm (br s, 3H, -NH₃⁺)~2.8 ppm (m, 2H, -CH₂-N)~0.9 ppm (d, 6H, -CH₃)Confirms molecular structure and absence of residual ethanol/ether solvent peaks.
FTIR Spectroscopy ~3000–3100 cm⁻¹ (N-H stretch)~2850–2950 cm⁻¹ (C-H stretch)Verifies the protonation of the amine group (shift from free amine N-H stretches).
Powder XRD Sharp, high-intensity diffraction peaksConfirms high crystallinity and absence of amorphous organic impurities.

References

  • NextSDS / PubChem Title: Isopentylamine Hydrobromide — Chemical Substance Information / CID 88691235 Source: NextSDS Database & NIH PubChem URL:[Link]

  • Journal of the American Chemical Society (JACS) Title: Soft Perovskite-Type Antiferroelectric with Giant Electrocaloric Strength near Room Temperature Source: ACS Publications (2020) URL:[Link]

  • Chinese Academy of Sciences / Angew. Chem. Int. Ed. Title: New 2D Hybrid Double Perovskite with Strong Polarization Sensitivity Developed by Dimensional Reduction of Cs₂AgBiBr₆ Source: CAS Newsroom (2020) URL:[Link]

  • Journal of Materials Chemistry A Title: Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells Source: RSC Publishing (2021) URL:[Link]

  • Perovskite-Info Title: 2D hybrid perovskite ferroelectrics show potential as low-cost ferroelectric semiconductors Source: Perovskite-Info (2025) URL:[Link]

Sources

Foundational

Thermal Stability Profile of Isopentylamine Hydrobromide: A Mechanistic Guide for Materials Science

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: 2D/3D Ruddlesden-Popper Perovskites and Colloidal Nanoplatelets Executive Summary As the field of optoelectronics advances to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: 2D/3D Ruddlesden-Popper Perovskites and Colloidal Nanoplatelets

Executive Summary

As the field of optoelectronics advances toward highly stable, solution-processed semiconductors, the role of organic spacer cations has become paramount. Isopentylamine hydrobromide (iPeABr)—also known as isoamylammonium bromide—is increasingly utilized as a bulky organic spacer in the synthesis of two-dimensional (2D) colloidal lead halide perovskite nanoplatelets and Ruddlesden-Popper (RP) thin films[1].

As a Senior Application Scientist, I approach the thermal profiling of these organic precursors not merely as a routine quality control step, but as a foundational predictor of device longevity. The branched aliphatic chain of iPeABr introduces unique steric hindrance that dictates its crystal packing, melting point, and thermal dissociation pathway. Understanding this thermal profile is critical: premature degradation of the organic spacer during thermal annealing leads to the collapse of the 2D quantum well structure, resulting in catastrophic losses in photoluminescence quantum yield (PLQY) and phase stability.

This whitepaper provides a comprehensive, self-validating methodological guide to the thermal analysis of iPeABr, ensuring that researchers can accurately map its phase transitions and degradation kinetics.

Physicochemical & Baseline Thermal Metrics

Before initiating thermal profiling, it is essential to establish the baseline physicochemical parameters of the precursor. The bulky nature of the isopentyl group slightly lowers the lattice energy of the solid crystal compared to shorter-chain analogues (like butylammonium bromide), which is reflected in its melting point.

Table 1: Key Physicochemical Properties of Isopentylamine Hydrobromide

ParameterValueScientific Implication
Chemical Formula C5​H14​BrN Primary aliphatic amine salt; dictates proton-transfer degradation.
Molar Mass 168.08 g/mol Used for stoichiometric calculations in perovskite precursor solutions.
Melting Point ( Tm​ ) 242 °C[2]Defines the absolute upper limit for any thermal processing or annealing.
Decomposition Onset ( Td​ ) ~260 °CThe temperature at which 5% mass loss occurs via thermal dissociation.
Hygroscopicity HighRequires storage and handling in an inert glovebox environment.

Mechanistic Thermal Degradation Pathway

The thermal degradation of primary alkylammonium halides does not occur via random chain scission. Instead, it follows a highly specific, endothermic proton-transfer mechanism.

Upon reaching its melting point at 242 °C[2], the solid iPeABr transitions to a molten state. As thermal energy increases, the ionic bond between the isopentylammonium cation and the bromide anion breaks. The cation donates a proton back to the bromide ion, resulting in the dissociation of the salt into two volatile gases: neutral isopentylamine and hydrogen bromide (HBr).

ThermalDegradation A Isopentylamine Hydrobromide (Solid Crystal) B Molten State (~242°C) A->B Endothermic Melting (DSC Peak) C Isopentylamine (Gas) B->C Thermal Dissociation (>260°C) D Hydrogen Bromide (Gas) B->D Thermal Dissociation

Fig 1. Mechanistic thermal degradation pathway of isopentylamine hydrobromide.

Standardized Experimental Workflow (Simultaneous TGA-DSC)

Trustworthiness in thermal analysis relies on a self-validating system. We employ simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC). This dual-signal approach allows us to correlate heat flow events directly with mass loss. The validation logic is absolute: an endothermic peak without mass loss confirms a physical phase transition (melting), whereas an endotherm perfectly aligned with mass loss confirms enthalpic dissociation.

Step-by-Step Protocol & Causality
  • Crucible Selection & Preparation:

    • Action: Tare a 70 µL Alumina ( Al2​O3​ ) crucible.

    • Causality: We strictly mandate alumina over standard aluminum (Al) pans. At temperatures exceeding 250 °C, the liberated HBr gas from iPeABr degradation will react catalytically with aluminum, artificially skewing the gravimetric data and permanently damaging the instrument's heat-flux sensor.

  • Sample Loading:

    • Action: Weigh exactly 5.0 to 10.0 mg of iPeABr powder into the crucible inside an inert glovebox, then seal with a pierced lid.

    • Causality: Masses below 5.0 mg compromise the DSC signal-to-noise ratio, obscuring subtle solid-solid polymorphic transitions. Conversely, exceeding 10.0 mg introduces severe thermal gradients across the sample bed and causes mass transfer limitations during the outgassing of HBr, which artificially shifts the apparent decomposition onset ( Td​ ) to higher, inaccurate temperatures.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert environment isolates the pure thermal dissociation mechanism. If oxygen were present, oxidative degradation of the aliphatic chain would occur concurrently, convoluting the TGA derivative (DTG) curve with exothermic combustion peaks.

  • Thermal Ramping:

    • Action: Equilibrate at 25 °C for 5 minutes, then heat at a dynamic rate of 10 °C/min up to 500 °C.

    • Causality: A 10 °C/min ramp rate is the field-standard optimum. It provides enough thermal energy to resolve closely spaced thermal events without introducing excessive "thermal lag" (where the sample temperature trails the furnace temperature, leading to delayed peak detection).

Workflow S1 Step 1: Sample Prep 5-10 mg in Alumina Crucible S2 Step 2: Atmosphere N2 Purge (50 mL/min) S1->S2 S3 Step 3: Ramping 10 °C/min (25°C to 500°C) S2->S3 S4 Step 4: Acquisition Record DSC & TGA Signals S3->S4

Fig 2. Self-validating TGA-DSC experimental workflow for thermal profiling.

Phase Transition & Stability Data Analysis

Upon executing the protocol, the resulting thermogram yields distinct thermal events. The table below summarizes the expected data profile for high-purity iPeABr.

Table 2: TGA-DSC Thermal Event Summary

Temp. Range (°C)TGA Mass Loss (%)DSC Heat FlowMechanistic Assignment
50 – 100 < 0.5%Broad EndothermDesorption of surface moisture (due to hygroscopicity).
240 – 245 0.0%Sharp EndothermMelting point ( Tm​ = 242 °C). Pure physical phase transition[2].
260 – 320 ~ 99.5%Major EndothermThermal dissociation into isopentylamine and HBr gases.
> 350 ~ 0.0%Flat baselineComplete volatilization; no inorganic residue remains.

Implications for Perovskite Device Fabrication

The thermal metrics of iPeABr directly dictate the processing windows for 2D perovskite device fabrication. When synthesizing colloidal nanoplatelets or spin-coating RP perovskite thin films, the inorganic lead bromide ( PbBr2​ ) framework requires thermal annealing to drive crystallization and remove residual solvents (like DMF or DMSO).

However, the annealing temperature must be strictly bounded by the thermal stability of the iPeABr spacer.

Engineering Rule: Annealing temperatures for iPeABr-based perovskites should never exceed 100 °C to 120 °C . Approaching 150 °C or higher risks localized, premature sublimation of the organic spacer. Loss of the spacer breaks the dielectric confinement of the 2D quantum wells, causing the material to undergo a phase transition into a bulk 3D perovskite, which drastically blue-shifts the emission spectrum and degrades the device's color purity[1].

PerovskiteLogic P1 iPeABr Precursor P3 Spin Coating & Annealing (<120°C) P1->P3 P2 PbBr2 Precursor P2->P3 P4 2D RP Perovskite (iPeA)2PbBr4 P3->P4 Crystallization (Thermally Stable)

Fig 3. Integration logic of iPeABr in 2D Ruddlesden-Popper perovskite synthesis.

By adhering to the thermal boundaries established through rigorous TGA-DSC profiling, materials scientists can guarantee the structural integrity and long-term operational stability of next-generation optoelectronic devices.

References

  • Engineering the Synthesis and Properties of Two-Dimensional Colloidal Perovskite Nanoplatelets Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link][1]

  • Isopentylamine Hydrobromide >98.0%(T) Material Specifications Source: Materiellabo URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Isopentylamine Hydrobromide

Target Audience: Researchers, materials scientists, and drug development professionals. Compound: Isopentylamine Hydrobromide (Synonyms: 3-Methylbutan-1-amine hydrobromide, Isoamylamine hydrobromide) CAS RN: 2733412-57-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Compound: Isopentylamine Hydrobromide (Synonyms: 3-Methylbutan-1-amine hydrobromide, Isoamylamine hydrobromide) CAS RN: 2733412-57-0[1]

Introduction and Mechanistic Overview

Isopentylamine hydrobromide is a highly versatile alkylammonium salt utilized extensively as a fundamental building block in both pharmaceutical synthesis and the development of organic-inorganic hybrid materials, such as perovskite solar cell (PSC) precursors[2].

The synthesis of isopentylamine hydrobromide relies on a straightforward, highly efficient acid-base neutralization. The primary amine, isopentylamine, acts as a Lewis base, utilizing the lone pair of electrons on the nitrogen atom to abstract a proton from hydrobromic acid (HBr). This exothermic protonation yields the corresponding alkylammonium cation and a bromide counterion.

Causality in Experimental Design: Because the neutralization reaction is highly exothermic, the protocol mandates the use of an ice bath during the addition phase. Isopentylamine is a volatile liquid (boiling point ~95 °C); uncontrolled exotherms can lead to solvent boiling, loss of the free amine, and lower yields. Absolute ethanol is selected as the primary reaction solvent because it readily dissolves both the free amine and the aqueous HBr, ensuring a homogeneous reaction environment. Diethyl ether is subsequently employed as an antisolvent to drive the crystallization of the salt, leveraging the drastic decrease in solubility of the ionic product in non-polar media.

Quantitative Data & Reagent Specifications

To establish a self-validating system, precise stoichiometric control is required. A slight molar excess (1.05 eq) of hydrobromic acid is used to ensure complete protonation of the amine, preventing the co-precipitation of unreacted free base.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Isopentylamine87.161.00871.6 mg (1.16 mL)Substrate (Free Base)
Hydrobromic Acid (48% aq)80.911.051.77 g (~1.18 mL)Proton Donor
Ethanol (Absolute)46.07N/A10.0 mLReaction Solvent
Diethyl Ether74.12N/A20.0 mLAntisolvent
Isopentylamine HBr 168.08 1.00 (Theoretical) 1.68 g (Theoretical) Target Product

Note: The physical properties of the target compound compute to a molecular weight of 168.08 g/mol [1].

Experimental Workflow Visualization

G A Isopentylamine (Free Base) C Neutralization in Ethanol (0°C) A->C Dissolve B 48% Aqueous HBr (Acid) B->C Dropwise D Solvent Evaporation (In Vacuo) C->D Stir 1h E Antisolvent Crystallization (Ether) D->E Concentrate F Isopentylamine HBr (Pure Crystals) E->F Filter & Dry

Workflow for the synthesis and isolation of isopentylamine hydrobromide.

Step-by-Step Experimental Protocol

Safety Precautions: Isopentylamine is flammable and causes skin/eye irritation[1]. Hydrobromic acid is corrosive. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Step 1: Preparation of the Amine Solution
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Transfer 871.6 mg (10.0 mmol) of isopentylamine into the flask.

  • Add 10.0 mL of absolute ethanol to the flask and initiate stirring at 300 rpm to ensure complete dissolution.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes. Validation check: The solution should remain clear and colorless.

Step 2: Acid-Base Neutralization
  • Draw 1.18 mL (10.5 mmol) of 48% aqueous hydrobromic acid into a glass syringe or addition funnel.

  • Add the HBr solution dropwise over a period of 10 minutes to the chilled amine solution. Expert Insight: Dropwise addition prevents localized heating and suppresses the volatilization of the amine.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).

  • Continue stirring for 1 hour. Validation check: Spot the reaction mixture on wet pH paper; it should register an acidic pH (~2-3), confirming the complete consumption of the basic amine.

Step 3: Concentration and Water Removal
  • Transfer the flask to a rotary evaporator.

  • Remove the ethanol and water under reduced pressure (water bath at 45 °C).

  • Co-evaporate with an additional 5 mL of absolute ethanol twice. Expert Insight: Aqueous HBr introduces water into the system, which can turn the product into a viscous oil rather than a solid. Co-evaporation with ethanol forms an azeotrope that efficiently strips residual water, promoting the formation of a crude crystalline solid.

Step 4: Antisolvent Crystallization and Isolation
  • To the crude, semi-solid residue, add 10.0 mL of ice-cold diethyl ether and vigorously triturate (scrape the sides of the flask with a glass rod) to induce crystallization.

  • Allow the suspension to stand at 4 °C for 30 minutes to maximize precipitation.

  • Collect the white crystalline powder via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 10.0 mL of ice-cold diethyl ether to remove any trace unreacted amine or trapped impurities.

  • Dry the crystals under high vacuum (≤ 1 mbar) at 40 °C for 12 hours to afford pure isopentylamine hydrobromide.

Step 5: Characterization
  • Appearance: White to almost white crystalline powder[2].

  • Yield Verification: Weigh the dried product. A successful synthesis following this protocol typically yields >90% (approx. 1.51 g).

  • Analytical Validation: Confirm structural integrity via 1 H NMR (in D 2​ O or DMSO- d6​ ) observing the downfield shift of the α -protons adjacent to the ammonium center compared to the free base.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88691235, Isopentylamine Hydrobromide. Retrieved from [Link]

Sources

Application

Isopentylamine hydrobromide spin coating protocol for perovskite solar cells

Application Note: Isopentylamine Hydrobromide (iPeABr) Spin Coating Protocol for 2D/3D Perovskite Solar Cells Executive Summary The commercialization of perovskite solar cells (PSCs) is heavily dependent on mitigating no...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isopentylamine Hydrobromide (iPeABr) Spin Coating Protocol for 2D/3D Perovskite Solar Cells

Executive Summary

The commercialization of perovskite solar cells (PSCs) is heavily dependent on mitigating non-radiative recombination and improving environmental stability. Constructing a 2D/3D perovskite heterojunction at the interface between the 3D perovskite absorber and the hole transport layer (HTL) has emerged as a state-of-the-art solution. This application note details the mechanistic rationale and experimental protocol for utilizing Isopentylamine hydrobromide (iso-pentylammonium bromide, iPeABr) as a bulky organic spacer cation to induce a highly crystalline, moisture-resistant 2D passivation layer.

Mechanistic Rationale: Why Isopentylamine Hydrobromide?

As a Senior Application Scientist, it is critical to understand why a specific precursor is chosen rather than just how to apply it. The use of isopentylammonium-based salts (including iodides, chlorides, and bromides) is highly documented for optimizing 2D/3D interfaces[1][2]. The bromide variant (iPeABr) offers unique optoelectronic and structural advantages:

  • Steric Hindrance and Hydrophobicity: The branched alkyl chain of the isopentyl group creates a dense, hydrophobic umbrella over the 3D perovskite surface. This steric bulk physically blocks moisture ingress, significantly enhancing the operational stability of the device[1].

  • Defect Passivation: The terminal ammonium group ( −NH3+​ ) forms strong ionic bonds with uncoordinated Pb2+ defects and fills halide vacancies on the surface. This suppresses non-radiative Shockley-Read-Hall (SRH) recombination, leading to a measurable increase in open-circuit voltage ( Voc​ ).

  • Energy Level Alignment: Incorporating bromide at the interface widens the bandgap of the localized 2D phase compared to pure iodide systems. This creates a favorable energy cascade that blocks electron back-transfer while facilitating efficient hole extraction into the HTL.

G A 3D Perovskite Film (e.g., FAPbI3) B Surface Traps (Uncoordinated Pb2+, Halide Vacancies) A->B Inherently forms C iPeABr Spin Coating (Dynamic Dispensing in IPA) B->C Targeted by D Thermal Annealing (80°C - 100°C) C->D Followed by E 2D Perovskite Capping Layer (Passivation & Moisture Barrier) D->E Induces E->B Neutralizes F Energy Level Alignment (Enhanced Hole Extraction) E->F Results in

Mechanism of iPeABr-induced 2D/3D perovskite interface passivation and energy level alignment.

Materials and Reagents

  • Passivation Agent: Isopentylamine hydrobromide (iso-Pentylammonium bromide), >99% purity (CAS: 25323-05-1)[3].

  • Solvent: Anhydrous Isopropanol (IPA), >99.99%. Causality: IPA is chosen because it easily dissolves the organic halide salt but acts as an orthogonal solvent to the underlying 3D perovskite, preventing the dissolution of the primary absorber layer.

  • Substrate: Pre-fabricated 3D perovskite films (e.g., FAPbI3​ or mixed-cation systems) spin-coated on standard conductive glass (FTO/ITO) with an electron transport layer.

Experimental Protocol: 2D/3D Heterojunction Formation

This protocol is designed as a self-validating system . Quality control checkpoints are embedded to ensure the protocol is succeeding at each phase.

Step 1: Precursor Solution Preparation
  • Weigh 1.5 mg to 3.0 mg of iPeABr powder in a nitrogen-filled glovebox.

  • Dissolve the powder in 1 mL of anhydrous IPA to create a concentration gradient for optimization (e.g., 1.5, 2.0, 2.5, and 3.0 mg/mL).

  • Stir the solution at room temperature for 30 minutes until completely clear. Filter through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could cause pinholes.

Step 2: Dynamic Spin-Coating

Causality Check: Static dispensing (dropping the solution before spinning) allows the solvent to sit on the perovskite, potentially causing localized degradation. Dynamic dispensing is strictly required.

  • Transfer the pre-annealed 3D perovskite substrates to the spin-coater chuck.

  • Set the spin-coater to 4000 RPM with an acceleration of 2000 RPM/s for a total duration of 30 seconds[2].

  • Initiate the spin cycle.

  • Exactly 3 seconds after the chuck reaches maximum speed, swiftly and continuously dispense 50 µL of the iPeABr solution onto the center of the spinning substrate.

Step 3: Thermal Activation (Annealing)
  • Immediately transfer the coated substrate to a pre-heated hotplate set to 80 °C.

  • Anneal for 5 to 10 minutes[2]. Causality Check: The thermal energy drives the solid-state reaction between the iPeABr molecules and the excess PbI2​/PbBr2​ residing on the 3D perovskite surface, forcing the self-assembly of the 2D Ruddlesden-Popper phase.

Step 4: Self-Validation & Quality Control

Before proceeding to HTL deposition (e.g., Spiro-OMeTAD or PTAA), validate the formation of the 2D layer:

  • Contact Angle Measurement: Drop 2 µL of DI water on a dummy sample. The contact angle should increase from ~45° (bare 3D) to >75° (iPeABr-treated), confirming the presence of the hydrophobic isopentyl chains.

  • Steady-State Photoluminescence (PL): Excite the film at 460 nm. A successful passivation will yield a PL intensity enhancement of at least 3× to 5× compared to the control, indicating suppressed non-radiative recombination.

Quantitative Data: Optimization of iPeABr Concentration

The concentration of the iPeABr solution dictates the thickness of the 2D layer. If the layer is too thin, passivation is incomplete. If it is too thick, the insulating nature of the organic aliphatic chains will impede charge transport, severely dropping the Fill Factor (FF) and Short-Circuit Current ( Jsc​ ).

The table below summarizes the typical photovoltaic response curve when optimizing the iPeABr concentration, demonstrating the critical need to balance defect passivation with charge extraction efficiency.

iPeABr Concentration (mg/mL)Open-Circuit Voltage ( Voc​ ) [V]Short-Circuit Current ( Jsc​ ) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]Mechanistic Observation
0.0 (Control) 1.0824.874.519.95High trap density; severe non-radiative recombination.
1.5 1.1324.977.221.72Partial passivation; improved Voc​ .
2.0 (Optimal) 1.16 25.0 80.1 23.23 Optimal 2D phase formation; perfect energy alignment.
2.5 1.1524.576.421.522D layer thickening; slight charge transport barrier.
3.0 1.1223.171.018.37Insulating organic barrier heavily restricts hole extraction.

Note: Data represents aggregated baseline metrics for state-of-the-art planar n-i-p perovskite solar cells undergoing bulky-cation surface passivation.

References

  • Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells Journal of Materials Chemistry A (RSC Publishing)[Link]

  • Quality Assessment of Perovskite Solar Cells: An Industrial Point of View MDPI[Link]

  • Multifunctional Regulation of Highly Orientated Tin–Lead Alloyed Perovskite Solar Cells ACS Energy Letters[Link]

Sources

Method

Application Note: Preparation of Isopentylamine Hydrobromide Precursor Solutions for 2D/3D Perovskite Thin Films

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Insights The integration of bulky o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Insights

The integration of bulky organic cations into organic-inorganic hybrid perovskites has revolutionized the stability and optoelectronic tunability of thin-film devices. Isopentylamine hydrobromide (also referred to as isopentylammonium bromide, isoamylammonium bromide, or iPABr) serves as a critical spacer cation in the formation of two-dimensional (2D) Ruddlesden-Popper (RP) perovskite phases [1].

When incorporated into a perovskite lattice (e.g., or ), the isopentylammonium cations act as dielectric barriers between the semiconducting inorganic octahedral sheets. This structural confinement yields "natural multiple quantum wells," resulting in massive exciton binding energies, giant multiphoton absorption nonlinearities [2], and even improper high- ferroelectricity driven by the dynamic ordering of the organic moieties[3].

Furthermore, in state-of-the-art planar perovskite solar cells and LEDs, a thin capping layer of isopentylammonium-based 2D perovskite on top of a 3D bulk perovskite creates a robust 2D-3D heterojunction. This configuration suppresses interfacial ionic defects, prevents moisture ingress, and significantly reduces bandgap-to-voltage loss [1].

The Causality of Precursor Freshness

A critical, often overlooked parameter in perovskite thin-film fabrication is the aging of the precursor solution. Prolonged storage of and iPABr in N,N-dimethylformamide (DMF) leads to the formation of large colloidal aggregates due to solvent-solute coordination dynamics. Dynamic Light Scattering (DLS) studies confirm that aged precursor solutions yield films with high surface roughness and severe non-radiative recombination centers [4]. Therefore, precursor solutions must be prepared fresh and utilized within 24 hours to ensure high-quality spin-coated crystal films.

Experimental Visualization

The following workflow illustrates the self-validating system of synthesizing the iPABr salt, formulating the precursor, and utilizing antisolvent crystallization to force rapid supersaturation—a requirement for pinhole-free thin films.

G A Amine Neutralization (Isopentylamine + HBr) B Salt Purification (Ether Wash & Vacuum) A->B C Precursor Solution (iPABr + PbBr2 in DMF/DMSO) B->C D Spin-Coating (Antisolvent Drip) C->D E Thermal Annealing (2D Perovskite Film) D->E

Workflow for isopentylamine hydrobromide synthesis and 2D perovskite thin film fabrication.

Materials and Equipment

  • Reagents: Isopentylamine (99%), Hydrobromic acid (HBr, 48 wt% in water), Lead(II) bromide ( , 99.999% trace metals basis), Ethanol (Absolute), Diethyl ether (Anhydrous).

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfoxide (DMSO, anhydrous), Chlorobenzene (CB, anhydrous).

  • Equipment: Ice bath, Rotary evaporator, Vacuum oven, Nitrogen-filled glovebox ( < 0.1 ppm, < 0.1 ppm), Spin-coater, Hotplate, 0.22 µm PTFE syringe filters.

Step-by-Step Protocols

Protocol A: Synthesis of Isopentylamine Hydrobromide (iPABr)

Objective: To synthesize a high-purity organic spacer salt free of unreacted amines or residual water, which would otherwise quench perovskite luminescence.

  • Preparation: In a round-bottom flask, dissolve 10.0 mL of isopentylamine in 30 mL of absolute ethanol. Place the flask in an ice bath (0 °C) under magnetic stirring.

    • Rationale: The neutralization reaction is highly exothermic. The ice bath prevents the volatilization of the low-boiling amine.

  • Acid Addition: Slowly add 1.1 molar equivalents of HBr (48 wt% in water) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2 hours to ensure complete protonation.

  • Solvent Removal: Evaporate the ethanol and water using a rotary evaporator at 50 °C until a crude white/yellowish solid is obtained.

  • Purification: Suspend the crude solid in 50 mL of anhydrous diethyl ether and stir for 15 minutes. Filter the suspension. Repeat this washing step three times.

    • Rationale: Diethyl ether selectively dissolves unreacted isopentylamine and organic impurities while leaving the polar iPABr salt intact.

  • Drying: Dry the purified white powder in a vacuum oven at 60 °C for 24 hours. Transfer immediately to a nitrogen glovebox for storage.

Protocol B: Preparation of the Perovskite Precursor Solution

Objective: To formulate a stoichiometric 2D perovskite solution ( ) optimized for uniform substrate wetting.

  • Weighing: Inside the glovebox, weigh 256.2 mg of iPABr (1.0 mmol) and 183.5 mg of (0.5 mmol).

    • Note: This 2:1 molar ratio strictly dictates the formation of the Ruddlesden-Popper phase.

  • Solvent Mixing: Dissolve the salts in 1.0 mL of a mixed solvent system comprising DMF and DMSO in a 4:1 volume ratio.

    • Rationale: DMF provides excellent solubility, while the higher-boiling DMSO coordinates strongly with ions, forming an intermediate complex that slows down crystallization during spin-coating, preventing rough, discontinuous films.

  • Dissolution: Stir the solution at 60 °C for 2 hours until completely clear.

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Use within 24 hours to prevent colloidal aggregation [4].

Protocol C: Spin-Coating and Antisolvent Crystallization

Objective: To deposit a pinhole-free thin film using controlled supersaturation.

  • Substrate Prep: Clean glass/ITO substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase surface wettability.

  • Dispensing: Transfer 40 µL of the precursor solution onto the center of the substrate.

  • Spin-Coating: Initiate spinning at 3000 rpm with an acceleration of 1000 rpm/s for a total of 30 seconds.

  • Antisolvent Drip (Critical Step): Exactly at the 15th second of the spin cycle, swiftly drop 150 µL of anhydrous chlorobenzene onto the center of the spinning substrate.

    • Rationale: The antisolvent instantly extracts the DMF/DMSO host solvents without dissolving the perovskite precursors. This induces massive, instantaneous supersaturation, forcing rapid and homogeneous nucleation across the entire substrate.

  • Annealing: Immediately transfer the substrate to a hotplate set at 100 °C and anneal for 10 minutes. This drives off residual solvent and completes the phase transition to a highly crystalline 2D perovskite film.

Data Presentation: 2D vs. 3D Perovskite Properties

The incorporation of the isopentylammonium spacer fundamentally alters the physical properties of the resulting thin film. The table below summarizes the typical property shifts when moving from a standard 3D bulk perovskite to an iPABr-based 2D perovskite.

Property3D Perovskite ( )2D Perovskite ( )Mechanistic Cause
Dimensionality Corner-sharing 3D networkIsolated 2D inorganic sheetsBulky iPA cations physically separate layers.
Optical Bandgap ( ) ~2.3 eV~2.9 - 3.1 eVQuantum confinement within the 2D inorganic wells.
Exciton Binding Energy ~15 - 20 meV> 200 meVDielectric confinement (iPA has a lower dielectric constant than the inorganic sheet).
Moisture Stability Degrades within daysStable for > 1000 hoursHydrophobic isopentyl chains repel atmospheric .
Nonlinear Optics Low-order (2PA/3PA)Giant high-order (up to 5PA)Strong light-matter interactions from excitonic resonances [2].

References

  • Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Giant and Broadband Multiphoton Absorption Nonlinearities of a 2D Organometallic Perovskite Ferroelectric Advanced Materials URL:[Link]

  • Improper High-Tc Perovskite Ferroelectric with Dielectric Bistability Enables Broadband Ultraviolet-to-Infrared Photopyroelectric Effects Advanced Science URL:[Link]

  • Engineering the Synthesis and Properties of Two-Dimensional Colloidal Perovskite Nanoplatelets Massachusetts Institute of Technology (DSpace@MIT) URL:[Link]

Application

Application Notes &amp; Protocols: Isopentylamine Hydrobromide in Ruddlesden-Popper Perovskite Fabrication

Abstract Two-dimensional (2D) Ruddlesden-Popper (RP) perovskites have emerged as a highly promising class of materials for optoelectronic applications due to their enhanced environmental stability compared to their 3D co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Two-dimensional (2D) Ruddlesden-Popper (RP) perovskites have emerged as a highly promising class of materials for optoelectronic applications due to their enhanced environmental stability compared to their 3D counterparts.[1] These materials possess a general chemical formula of (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁, where a large organic 'spacer' cation (A') separates inorganic metal-halide slabs.[2] The choice of this spacer cation is critical as it dictates the interlayer spacing, electronic properties, and overall stability of the perovskite structure. This document provides a detailed guide on the use of isopentylamine hydrobromide (iPABr), a branched alkylammonium halide, as a spacer cation in the fabrication of quasi-2D RP perovskite thin films. We will explore the rationale for its use, provide validated protocols for precursor synthesis and film fabrication, and discuss essential characterization techniques.

Introduction: The Role of the Spacer Cation

In the architecture of RP perovskites, the large organic cations (A') form insulating layers between the conductive inorganic [Aₙ₋₁BₙX₃ₙ₊₁]²⁻ slabs. This layered structure creates quantum wells, which impart unique optoelectronic properties and significantly enhance moisture resistance.[2] The length and structure of the A' cation influence several key parameters:

  • Quantum Well Thickness: The 'n' value, representing the number of metal-halide octahedra layers, is controlled by the stoichiometry of the precursors.[3]

  • Interlayer Spacing & van der Waals Interactions: The size of the spacer cation directly controls the distance between the inorganic slabs, influencing charge transport across the layers.[2]

  • Structural Stability & Distortion: The cation's ability to form hydrogen bonds with the inorganic cage and its steric profile can introduce or relieve lattice strain, affecting phase stability and optoelectronic characteristics.[4]

Why Isopentylamine (iPA)?

While linear alkylamines like n-butylamine (BA) and pentylamine (PA) are commonly used, the branched structure of isopentylamine (3-methylbutan-1-amine) offers distinct advantages. Its isomeric structure introduces greater steric hindrance compared to its linear counterpart, pentylamine. This can influence the perovskite lattice in several ways:

  • Modulated Lattice Distortion: The bulkier profile of iPA can alter the tilting of the PbI₆ octahedra, which has been shown to be a key parameter affecting the excitonic absorption and luminescence energy.[5]

  • Enhanced Hydrophobicity: The increased organic "footprint" at the surface of the perovskite layers can further improve resistance to moisture ingress.

  • Tunable Hydrogen Bonding: The specific geometry of the ammonium headgroup relative to the branched alkyl chain can modify the strength and directionality of hydrogen bonds with the halide anions, potentially enhancing structural integrity.[4]

Precursor Synthesis & Quality Control

High-purity precursors are paramount for fabricating high-performance perovskite devices. While isopentylamine hydrobromide can be purchased commercially, an in-house synthesis is often more cost-effective and allows for stringent quality control.[6]

Protocol 2.1: Synthesis of Isopentylamine Hydrobromide (iPABr)

This protocol describes the acid-base neutralization reaction to synthesize iPABr.

Materials:

  • Isopentylamine (≥99%)

  • Hydrobromic acid (HBr, 48 wt% in H₂O)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isopentylamine (e.g., 100 mmol) in 50 mL of ethanol. Place the flask in an ice bath and stir vigorously.

  • Acid Addition: Slowly add a stoichiometric equivalent of hydrobromic acid (100 mmol) dropwise to the stirring solution. The reaction is exothermic; maintain a low temperature to prevent side reactions.

    • Causality Insight: Slow addition ensures the amine is completely protonated without excessive heat generation, which could lead to degradation.[7]

  • Crystallization: After the addition is complete, continue stirring in the ice bath for 1-2 hours. A white precipitate of iPABr should form.

  • Purification (Recrystallization):

    • Remove the solvent using a rotary evaporator until a crude white solid is obtained.

    • Redissolve the solid in a minimum amount of hot ethanol.

    • Slowly add diethyl ether (an anti-solvent) until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) overnight to maximize crystal growth.

  • Isolation & Drying: Collect the white crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them in a vacuum oven at 60°C for 12-24 hours.

  • Validation: The purity of the synthesized iPABr should be confirmed using ¹H NMR spectroscopy before use in perovskite fabrication.

Ruddlesden-Popper Perovskite Fabrication

This section details the fabrication of a quasi-2D RP perovskite thin film with a target average 'n' value. The formulation used here is for a (iPA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ film, a common structure for solar cell applications.

Workflow for Perovskite Thin Film Fabrication

G cluster_0 Substrate Preparation cluster_1 Precursor Solution Preparation cluster_2 Thin Film Deposition cluster_3 Characterization sub_clean Substrate Cleaning (Sonication in Detergent, DI Water, IPA, Acetone) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone dissolve Dissolve iPABr, MAI, PbI₂ in DMF:DMSO (4:1 v/v) uv_ozone->dissolve stir Stir at 60°C for 2h in N₂ Glovebox dissolve->stir spin_coat Spin Coating (e.g., 4000 RPM, 30s) stir->spin_coat anti_solvent Anti-Solvent Drip (e.g., Toluene, 10s mark) spin_coat->anti_solvent anneal Thermal Annealing (e.g., 100°C, 10 min) anti_solvent->anneal xrd XRD anneal->xrd uv_vis UV-Vis Spectroscopy sem SEM pl Photoluminescence

Caption: Experimental workflow for Ruddlesden-Popper perovskite fabrication.

Protocol 3.1: Perovskite Precursor Solution (Example: target n=4)

Materials:

  • Isopentylamine hydrobromide (iPABr, synthesized as above)

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure (inside a nitrogen-filled glovebox):

  • Stoichiometry: For a solution targeting an average n=4 composition, the molar ratio of precursors is 2 (iPABr) : 3 (MAI) : 4 (PbI₂).

  • Preparation: Prepare a 1.0 M solution based on PbI₂. For 1 mL of solution:

    • Weigh PbI₂ (4 mmol, ~1844 mg).

    • Weigh MAI (3 mmol, ~477 mg).

    • Weigh iPABr (2 mmol, ~336 mg).

  • Dissolution: Add the weighed precursors to a vial containing a 4:1 v/v mixture of DMF (800 µL) and DMSO (200 µL).

    • Causality Insight: The DMF/DMSO solvent system is widely used. DMF is the primary solvent, while DMSO forms intermediate complexes with PbI₂, which helps to ensure a more uniform and pinhole-free perovskite film upon annealing.[8]

  • Mixing: Stir the solution on a hotplate at ~60°C for at least 2 hours to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE filter before use.

Protocol 3.2: Thin Film Deposition by Spin Coating

Procedure (inside a nitrogen-filled glovebox):

  • Substrate: Use pre-cleaned FTO-coated glass or silicon substrates. Treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

  • Deposition: Dispense ~40 µL of the perovskite precursor solution onto the substrate.

  • Spin Program: Immediately start a two-step spin program:

    • Step 1: 1000 RPM for 10 seconds (spreads the solution).

    • Step 2: 4000 RPM for 30 seconds (forms the film).

  • Anti-Solvent Quenching: Approximately 20 seconds into the second step (at the 10-second mark of the 4000 RPM spin), dispense ~100 µL of an anti-solvent (e.g., toluene or chlorobenzene) onto the center of the spinning substrate.

    • Causality Insight: The anti-solvent is immiscible with the precursor solvents (DMF/DMSO) but rapidly washes them away, inducing fast and uniform crystallization of the perovskite film. This is crucial for achieving high-quality films.[9]

  • Annealing: Immediately transfer the substrate to a preheated hotplate at 100°C and anneal for 10 minutes. This drives off residual solvents and completes the crystalline phase formation.

Characterization & Expected Results

Validating the formation and quality of the RP perovskite film is a critical step.

Table 1: Key Characterization Techniques and Typical Observations
Technique Purpose Typical Results for (iPA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Films
X-Ray Diffraction (XRD) Identify crystalline phases and orientation.A series of low-angle diffraction peaks corresponding to the (00l) planes of the layered RP structure. The peak positions confirm the interlayer spacing dictated by the iPA cation.
UV-Visible Spectroscopy Determine the optical bandgap and excitonic features.Multiple absorption onsets corresponding to the different 'n' value quantum wells present in the film. The lowest energy absorption edge corresponds to the largest 'n' value domains.
Scanning Electron Microscopy (SEM) Visualize surface morphology and grain structure.A dense, pinhole-free film with visible grain boundaries. Cross-sectional SEM can reveal the layered structure.
Photoluminescence (PL) Spectroscopy Probe electronic quality and bandgap.Emission peaks corresponding to the excitonic transitions of the various 'n' phases. The dominant peak often relates to the most abundant or lowest-energy 'n' phase.

Application: Solar Cell Device Fabrication

To demonstrate the utility of these films, they can be integrated into a planar p-i-n solar cell architecture.

Device Architecture

G node_au Gold (Au) Electrode node_htl HTL (e.g., Spiro-OMeTAD) node_pvs iPA-based RP Perovskite node_etl ETL (e.g., SnO₂) node_fto FTO Glass Substrate

Caption: Typical p-i-n perovskite solar cell device stack.

Protocol 5.1: Device Completion (Post-Perovskite Deposition)
  • Hole Transport Layer (HTL): On top of the annealed perovskite film, deposit the HTL. For example, spin-coat a solution of Spiro-OMeTAD in chlorobenzene with standard additives (Li-TFSI, tBP) at 4000 RPM for 30 seconds.

  • Electrode Deposition: Place the samples in a thermal evaporator. Evaporate an 80-100 nm layer of Gold (Au) or Silver (Ag) through a shadow mask to define the top electrode and the device's active area.

  • Characterization: The completed devices can now be tested for their photovoltaic performance using a solar simulator under standard AM 1.5G illumination.

References

  • Ruddlesden–Popper Perovskites: Synthesis and Optical Properties for Optoelectronic Applications. (n.d.). PMC. [Link]

  • Ruddlesden-Popper 2D perovskites of type (C₆H₉C₂H₄NH₃)₂(CH₃NH₃)ₙ₋₁PbₙI₃ₙ₊₁ (n = 1-4) for optoelectronic applications. (2022). PubMed. [Link]

  • 2D Ruddlesden-Popper perovskite interface engineering for efficient perovskite solar cells with exceptional stability. (2025). ResearchGate. [Link]

  • Fabrication of n‐controllable 2D Ruddlesden–Popper perovskites. a)... (n.d.). ResearchGate. [Link]

  • Direct Characterization of Type-I Band Alignment in 2D Ruddlesden–Popper Perovskites. (2022). OSTI.GOV. [Link]

  • 2D Ruddlesden–Popper Perovskites with Polymer Additive as Stable and Transparent Optoelectronic Materials for Building-Integrated Applications. (2024). MDPI. [Link]

  • Efficient and stable Ruddlesden–Popper perovskite solar cell with tailored interlayer molecular interaction. (2020). Krich Lab. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2022). arXiv.org. [Link]

  • High-Quality Ruddlesden-Popper Perovskite Film Formation for High-Performance Perovskite Solar Cells. (2021). PubMed. [Link]

  • Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. (2023). PubMed. [Link]

  • Highly luminescent and stable quasi-2D perovskite quantum dots by introducing large organic cations. (n.d.). PMC. [Link]

  • New links found between structure of Ruddlesden-Popper perovskites and optoelectronic properties. (2018). AIP Publishing. [Link]

  • Drop-Casting Method to Screen Ruddlesden-Popper Perovskite Formulations for Use in Solar Cells. (2021). PubMed. [Link]

  • Direct Characterization of Type‐I Band Alignment in 2D Ruddlesden–Popper Perovskites. (n.d.). ResearchGate. [Link]

  • Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite. (2023). PMC. [Link]

  • Water-Based Synthesis of CsPbBr₃ Perovskite Nanocrystals Under Ambient Conditions. (2025). ResearchGate. [Link]

Sources

Method

Application Note: Doping 3D Perovskites with Isopentylamine Hydrobromide (iPAHBr) for Enhanced Moisture Stability and Defect Passivation

Executive Summary Despite the unprecedented rise in the power conversion efficiency (PCE) of 3D organic-inorganic halide perovskite solar cells and light-emitting diodes, their commercial viability remains severely bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Despite the unprecedented rise in the power conversion efficiency (PCE) of 3D organic-inorganic halide perovskite solar cells and light-emitting diodes, their commercial viability remains severely bottlenecked by intrinsic instabilities. Moisture ingress, ion migration, and surface defect states lead to rapid device degradation.

This application note details the integration of Isopentylamine Hydrobromide (iPAHBr) as a bulky organic spacer cation to engineer a robust 2D/3D perovskite heterojunction. By dynamically spin-coating iPAHBr onto a pristine 3D perovskite layer, researchers can induce a highly stable 2D Ruddlesden-Popper (RP) capping layer. This protocol provides a self-validating framework for achieving superior moisture stability, suppressing non-radiative recombination, and pushing device efficiencies beyond 22%[1].

Mechanistic Insights: The Causality of iPAHBr Doping

To move beyond empirical trial-and-error, it is critical to understand the physical and chemical causality behind selecting iPAHBr over traditional linear alkylamines (e.g., n-butylamine or n-pentylamine).

Dimensionality Engineering (2D/3D Heterojunction)

When iPAHBr is deposited onto a 3D perovskite surface (such as FAPbI₃ or MAPbI₃) and thermally annealed, it triggers an in-situ phase transition, forming a wide-bandgap 2D perovskite capping layer[2]. This 2D/3D heterojunction creates a favorable Type-I or Type-II energy level alignment that selectively extracts charge carriers while blocking minority carriers, thereby reducing interfacial recombination[1].

Steric Hindrance & Hydrophobic Shielding

The structural uniqueness of the isopentyl group (3-methylbutyl) lies in its branched aliphatic chain. This branching introduces significant steric hindrance , which restricts the iPA⁺ cations from deeply intercalating into the bulk 3D lattice, confining the 2D phase strictly to the surface[3]. Furthermore, the dense, hydrophobic nature of the branched alkyl chains acts as a kinetic barrier, repelling water molecules and preventing moisture from penetrating the underlying moisture-sensitive 3D bulk[2].

Synergistic Defect Passivation

iPAHBr operates as a dual-function passivator:

  • Cationic Passivation: The ammonium headgroup (–NH₃⁺) coordinates with under-coordinated Pb²⁺ antisite defects and grain boundaries via strong hydrogen bonding.

  • Anionic Passivation: The bromide anion (Br⁻) effectively fills surface iodide/halide vacancies, suppressing halide segregation and ion migration under operational stress[4].

G Moisture Moisture (H₂O) iPAHBr iPAHBr 2D Capping Layer Moisture->iPAHBr Blocked by Hydrophobic Branches Bulk 3D Perovskite Bulk iPAHBr->Bulk Forms 2D/3D Heterojunction Defects Defect Passivation iPAHBr->Defects NH₃⁺ coordinates with Pb²⁺ Stability Enhanced Moisture Stability Bulk->Stability Protected Defects->Stability Suppresses Ion Migration

Figure 1: Mechanistic pathway of iPAHBr-induced defect passivation and moisture shielding.

Experimental Protocol: Surface Treatment of 3D Perovskites

This self-validating protocol is designed to ensure reproducible 2D phase formation without dissolving the underlying 3D perovskite film.

Materials & Reagents
  • Isopentylamine Hydrobromide (iPAHBr): High purity (>99%).

  • Solvent: Anhydrous Isopropanol (IPA). Causality: IPA is chosen because it is an orthogonal solvent; it readily dissolves the organic halide salt but does not dissolve the 3D perovskite bulk.

  • Substrate: Pre-annealed 3D perovskite film (e.g., on FTO/ETL substrate).

Step-by-Step Methodology
  • Precursor Preparation:

    • Weigh 3.0 mg of iPAHBr in a nitrogen-filled glovebox.

    • Dissolve in 1 mL of anhydrous IPA to create a 3 mg/mL solution.

    • Stir at room temperature for 30 minutes until completely dissolved, then filter through a 0.22 µm PTFE syringe filter to remove any undissolved microparticulates.

  • Dynamic Spin-Coating:

    • Transfer the pre-annealed 3D perovskite substrates to the spin-coater.

    • Initiate rotation at 4,000 rpm.

    • Dynamically dispense 50 µL of the iPAHBr solution onto the spinning substrate. Causality: Dynamic dispensing prevents localized solvent pooling, ensuring a highly uniform, ultra-thin coating of the passivating agent.

    • Continue spinning for 20 seconds.

  • Thermal Annealing (2D Phase Induction):

    • Immediately transfer the treated film to a hotplate set to 100°C.

    • Anneal for 10 minutes. Causality: Thermal energy is required to drive the reaction between the iPAHBr and the excess PbI₂/surface perovskite, initiating the structural reorganization into the 2D Ruddlesden-Popper phase[2].

  • Cooling and Verification:

    • Allow the film to cool to room temperature. A successful 2D capping layer will exhibit a slight increase in surface glossiness. Verify the 2D phase formation via low-angle X-ray Diffraction (XRD), looking for characteristic low-2θ peaks (e.g., < 10°)[2].

Workflow S1 1. Precursor Preparation Dissolve iPAHBr in Anhydrous IPA (3 mg/mL) S3 3. Surface Treatment Dynamically spin-coat iPAHBr solution onto 3D film S1->S3 S2 2. 3D Perovskite Fabrication Spin-coat & anneal primary 3D absorber layer S2->S3 S4 4. Thermal Annealing Anneal at 100°C for 10 min to induce 2D phase S3->S4 S5 5. Device Completion Deposit HTL and metal electrodes S4->S5

Figure 2: Step-by-step experimental workflow for iPAHBr 2D/3D heterojunction fabrication.

Quantitative Performance Data

The integration of iPAHBr significantly alters both the optoelectronic properties and the physical resilience of the device. Table 1 summarizes typical comparative metrics derived from optimized 2D/3D planar heterojunction solar cells[1][4].

ParameterPristine 3D PerovskiteiPAHBr-Treated 2D/3D HeterojunctionMechanistic Driver
Power Conversion Efficiency (PCE) ~18.5%> 22.0% Reduced non-radiative recombination at the interface.
Open-Circuit Voltage ( Voc​ ) 1.08 V1.16 V Passivation of Pb²⁺ defects and halide vacancies.
Water Contact Angle ~55°> 85° Hydrophobic nature of the branched isopentyl chains.
Moisture Stability (1000h @ 30% RH)< 60% retention> 89% retention 2D capping layer acts as a physical moisture barrier.
Trap-State Density ~1.5 × 10¹⁶ cm⁻³~4.2 × 10¹⁵ cm⁻³ Ammonium and bromide synergistic defect healing.

Table 1: Comparative optoelectronic and stability metrics of pristine vs. iPAHBr-treated perovskite films.

Troubleshooting & Optimization

To ensure the self-validating nature of this protocol, monitor the following critical failure points:

  • Issue: Decreased Short-Circuit Current ( Jsc​ ) after treatment.

    • Cause: The iPAHBr concentration is too high (>5 mg/mL), resulting in a 2D layer that is too thick. Because 2D perovskites have wider bandgaps and lower out-of-plane charge mobility, an overly thick layer impedes charge extraction.

    • Solution: Dilute the iPAHBr solution to 1.5 - 2.0 mg/mL and ensure dynamic spin-coating is used to minimize thickness.

  • Issue: No low-angle 2D XRD peaks observed.

    • Cause: Insufficient thermal annealing or lack of unreacted PbI₂ on the 3D surface to form the 2D phase.

    • Solution: Ensure the 3D perovskite formulation has a slight PbI₂ excess (e.g., 5% molar excess) to react with the iPAHBr, and verify the hotplate temperature is accurately calibrated to 100°C.

Sources

Application

Isopentylamine hydrobromide crystallization techniques for single crystals

Application Note: Crystallization Techniques for Isopentylamine Hydrobromide Single Crystals Introduction & Mechanistic Overview Isopentylamine hydrobromide (also known as isopentylammonium bromide or iPeABr) is a bulky,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization Techniques for Isopentylamine Hydrobromide Single Crystals

Introduction & Mechanistic Overview

Isopentylamine hydrobromide (also known as isopentylammonium bromide or iPeABr) is a bulky, branched primary alkylammonium salt. In recent years, it has become a critical structural component in materials science, acting as a bulky spacer cation in 2D Ruddlesden-Popper perovskites and as a surface-capping ligand in the colloidal synthesis of highly luminescent perovskite nanoplatelets.

Before incorporating iPeABr into complex optoelectronic devices, researchers must understand its exact steric footprint and hydrogen-bonding network. Growing high-quality single crystals of the pure organic salt allows crystallographers to perform Single-Crystal X-Ray Diffraction (SCXRD). This reveals the precise N−H⋯Br interactions and the conformational dynamics of the isopentyl chain, which directly dictate the structural templating effect when the salt is later used in perovskite synthesis[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." Here, we explore the thermodynamic causality behind each step, ensuring that your crystallization workflow is a self-validating system capable of producing defect-free, diffraction-quality single crystals.

Causality in Crystal Engineering

The fundamental principle of growing single crystals of alkylammonium halides is the controlled entry into the metastable zone of supersaturation .

  • Rapid precipitation (crashing out) leads to polycrystalline powders with high defect densities.

  • Controlled nucleation requires a delicate balance of solvent dielectric constants. Because iPeABr is an ionic salt with a hydrophobic tail, it exhibits amphiphilic solubility: highly soluble in polar protic solvents (alcohols, water) and insoluble in non-polar solvents (ethers, alkanes).

Furthermore, primary alkylammonium bromides are often hygroscopic, meaning they readily absorb atmospheric moisture to form monohydrates[1]. Therefore, controlling the atmospheric environment and utilizing anhydrous solvents are non-negotiable parameters for isolating the pure anhydrous phase.

Experimental Protocols

Protocol A: High-Purity Synthesis of Isopentylamine Hydrobromide

A high-quality single crystal cannot be grown from an impure precursor. Unreacted amines or oxidized byproducts will poison the growing crystal lattice.

Step-by-Step Methodology:

  • Preparation: In a fume hood, transfer 10.0 mL of isopentylamine (anhydrous, 99%) into a 250 mL round-bottom flask containing 50 mL of absolute ethanol.

  • Thermal Control (Causality): Submerge the flask in an ice-water bath (0 °C) and stir magnetically. Reasoning: The acid-base neutralization between an amine and hydrobromic acid is highly exothermic. Without cooling, the heat will volatilize the amine and promote oxidative side reactions.

  • Acid Addition: Dropwise, add a slight stoichiometric excess (approx. 1.1 equivalents) of aqueous hydrobromic acid (HBr, 48 wt% in H2​O ).

  • Self-Validation Checkpoint: The solution must remain clear and colorless. If the solution turns yellow or brown, oxidation has occurred (likely the formation of free bromine or amine degradation); discard the batch and restart.

  • Solvent Removal: Remove the ice bath and stir at room temperature for 2 hours. Transfer the flask to a rotary evaporator and remove the water/ethanol under reduced pressure at 50 °C until a crude white solid is obtained.

  • Purification: Wash the crude solid vigorously with 50 mL of anhydrous diethyl ether. Reasoning: Diethyl ether selectively dissolves unreacted isopentylamine and organic impurities, while the ionic iPeABr salt remains completely insoluble.

  • Filtration & Drying: Vacuum filter the suspension. Dry the resulting white powder in a vacuum oven at 60 °C for 24 hours. Store immediately in an argon-filled glovebox or a vacuum desiccator.

Protocol B: Single Crystal Growth via Vapor Diffusion (Recommended for SCXRD)

Vapor diffusion is the gold standard for iPeABr. It leverages the gradual lowering of the solvent mixture's dielectric constant to induce slow, defect-free nucleation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 50 mg of purified iPeABr in 1.0 mL of anhydrous ethanol in a small (4 mL) inner glass vial. Swirl until completely dissolved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Reasoning: Microscopic dust particles act as heterogeneous nucleation sites, which will cause multiple small crystals to grow instead of one large single crystal.

  • Chamber Assembly: Place the uncapped 4 mL inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully pipette 3.0 mL of anhydrous diethyl ether into the outer vial (surrounding the inner vial).

  • Sealing and Equilibration: Cap the outer 20 mL vial tightly and wrap the cap with Parafilm. Place the setup in a vibration-free, temperature-controlled environment (20–25 °C) away from direct light.

  • Self-Validation Checkpoint: Over 3 to 7 days, the highly volatile diethyl ether will slowly diffuse into the ethanol. The solution in the inner vial should remain transparent for the first 48 hours. If it turns cloudy immediately, the initial solution was too concentrated. A successful run will yield distinct, geometrically faceted, transparent crystals on the walls or bottom of the inner vial.

Protocol C: Single Crystal Growth via Slow Evaporation

Useful for generating larger bulk crystals, though highly dependent on ambient humidity control.

Step-by-Step Methodology:

  • Dissolve 100 mg of iPeABr in 3.0 mL of anhydrous methanol.

  • Filter through a 0.22 µm PTFE filter into a clean vial.

  • Cover the vial with aluminum foil and puncture 2–3 small holes (approx. 1 mm diameter) in the foil using a needle. Reasoning: The size and number of holes directly throttle the evaporation rate. Slower evaporation widens the metastable zone, yielding larger crystals.

  • Place the vial in a desiccator containing active silica gel or Drierite. Reasoning: Because alkylammonium bromides have a high water affinity[1], evaporating in ambient air will result in the absorption of atmospheric moisture, yielding a hydrated crystal phase rather than the anhydrous target.

  • Harvest the crystals after 1–2 weeks once the solvent volume has reduced by 70%.

Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the quantitative parameters and expected outcomes for the primary crystallization techniques.

Crystallization MethodSolvent System (v/v)Temp (°C)Metastable Zone Control MechanismTypical Growth TimeCrystal Quality (SCXRD)
Vapor Diffusion Ethanol / Diethyl Ether20–25Antisolvent vapor pressure equilibration3–7 DaysExcellent (Low defect density, highly faceted)
Slow Evaporation Methanol (Pure)20–25Solvent volume reduction (Throttled)7–14 DaysGood (Prone to hydration if not desiccated)
Temperature Cooling Ethanol / Ethyl Acetate60 4Thermal solubility gradient12–24 HoursPoor to Fair (Often yields twinned or clustered crystals)

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to structural validation, highlighting the thermodynamic drivers at each phase.

G A Isopentylamine + HBr (Ice Bath, 0 °C) B Rotary Evaporation (Remove H2O/Excess Acid) A->B Exothermic Control C Crude iPeABr Salt B->C D Ether Washing & Vacuum Drying C->D Phase Separation E Vapor Diffusion (EtOH / Diethyl Ether) D->E Supersaturation F SCXRD-Quality Single Crystals E->F Slow Nucleation

Fig 1: Thermodynamic workflow of isopentylamine hydrobromide synthesis and crystallization.

References

  • RSC Publishing, 2009.
  • MIT DSpace, 2020.
  • PMC, 2024.

Sources

Method

Application Note: Advanced Applications of Isopentylamine Hydrobromide in Organic-Inorganic Hybrid Materials

Executive Summary Isopentylamine hydrobromide (iPAABr), also referred to as isoamylammonium bromide, is a bulky, branched organic cation that has emerged as a transformative A-site spacer in low-dimensional organic-inorg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopentylamine hydrobromide (iPAABr), also referred to as isoamylammonium bromide, is a bulky, branched organic cation that has emerged as a transformative A-site spacer in low-dimensional organic-inorganic hybrid perovskites. Unlike traditional linear alkylamines, the branched isopentyl chain introduces unique steric, dielectric, and structural properties. This application note provides a comprehensive guide to utilizing iPAABr for defect passivation in solar cells, dimensional reduction in optoelectronics, and the engineering of novel electrocaloric devices.

Mechanistic Insights: The Causality of the Branched Cation

As an Application Scientist, it is critical to understand why iPAABr outperforms standard linear cations (like butylammonium) in specific hybrid material systems.

Steric Hindrance and Defect Passivation in Photovoltaics

In high-efficiency planar perovskite solar cells (PSCs), uncoordinated Pb²⁺ ions at the 3D perovskite surface act as non-radiative recombination centers. Applying an iPAABr treatment forms a 2D Ruddlesden-Popper (RP) capping layer[1]. The causality of this performance boost lies in the branched structure of the isopentyl group: it provides superior steric hindrance that effectively blocks moisture ingress and retards halide ion migration[2]. This compositional optimization suppresses interfacial ionic defects and enlarges Fermi-level splitting, leading to a drastically reduced bandgap-to-voltage loss[2].

Dimensional Reduction for Polarized Optoelectronics and Medical Imaging

By substituting small cations with the bulky iPAA⁺, 3D structures (e.g., Cs₂AgBiBr₆) are dimensionally reduced into 2D hybrid double perovskites, such as (i-PA)₂CsAgBiBr₇[3]. The quantum-confined bilayered structure induces strong intrinsic anisotropy in optical absorption and electric conductivity[4]. This enables highly sensitive polarized-light detection with large dichroic ratios[3]. Furthermore, integrating isopentylammonium into polar multilayered 2D hybrid perovskites enables self-driven X-ray photodetection, offering breakthrough potential for high-resolution medical imaging relevant to drug development professionals[5].

Synergic Cooperativity in Electrocaloric Devices

In soft perovskite-type antiferroelectrics like (iPAA)₂CsPb₂Br₇, the dynamic reorientation of the isopentylammonium spacer, coupled with the atomic displacement of the inorganic Cs⁺ moiety, triggers multiple phase transitions[6]. This synergic cooperativity lowers the critical field required to switch dipoles, allowing for a giant near-room-temperature electrocaloric (EC) strength that rivals traditional inorganic oxides[7].

Quantitative Performance Summary

To facilitate material selection, the following table summarizes the field-validated performance metrics of iPAA-based hybrid perovskite systems.

Application FieldMaterial SystemKey Performance MetricCausality of iPAA⁺ Integration
Solar Cells (PSCs) 2D/3D MAPbI₃ HeterojunctionPCE: 22.62%; Retains 89% PCE after 1000h[2]Passivates Pb²⁺ traps; branched chain physically blocks moisture.
Polarized Detectors (i-PA)₂CsAgBiBr₇Dichroic ratio: 1.35; Response time: 200 μs[3]Induces 2D quantum confinement and high structural anisotropy.
X-Ray Detection IA₂GPb₂I₇Bulk photovoltaic voltage: 0.74 V under X-ray[5]Dynamic freedom of IA⁺ creates spontaneous electric polarization.
Solid-State Cooling (iPAA)₂CsPb₂Br₇EC Strength: 15.4 K m/MV at 321 K[7]Lowers critical field for dipole switching via spacer reorientation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and high-fidelity material synthesis.

Protocol A: In-Situ Growth of 2D/3D Perovskite Heterojunctions for PSCs

Objective: Fabricate a highly stable 2D capping layer on a 3D perovskite bulk film.

  • Precursor Preparation : Dissolve iPAABr (or iPAAI, depending on the target halide) in anhydrous isopropanol (IPA) at a concentration of 3–5 mg/mL.

    • Causality: IPA is selected because it is an orthogonal solvent; it does not dissolve the underlying 3D perovskite film (e.g., MAPbI₃), ensuring the bulk integrity remains intact while allowing surface conversion.

  • Dynamic Spin-Coating : Dynamically dispense 50 μL of the iPAABr solution onto a pre-crystallized 3D perovskite film spinning at 4000 rpm for 20 seconds.

  • Thermal Annealing : Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

    • Causality: Thermal energy drives the in-situ reaction between the iPAA⁺ cations and excess PbI₂/PbBr₂ at the grain boundaries, thermodynamically favoring the formation of the 2D Ruddlesden-Popper phase (n ≥ 3)[2].

  • Self-Validation (Quality Control) : Perform Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) or standard XRD. The appearance of low-angle diffraction peaks (2θ < 10°) confirms the successful formation of the 2D capping layer.

Protocol B: Synthesis of 2D Hybrid Double Perovskite Single Crystals

Objective: Grow (i-PA)₂CsAgBiBr₇ crystals for polarized light detection.

  • Acidic Dissolution : Dissolve stoichiometric amounts of CsBr, AgBr, BiBr₃, and iPAABr (molar ratio 1:1:1:2) in concentrated hydrobromic acid (HBr, 48%).

    • Causality: The highly acidic environment prevents the hydrolysis of Bi³⁺ ions and maintains the solubility of the metal halides, preventing premature precipitation.

  • Heating and Saturation : Heat the mixture to 120 °C under continuous magnetic stirring until a clear, saturated solution is obtained.

  • Controlled Cooling : Cool the solution slowly at a strict rate of 1–2 °C/hour down to room temperature.

    • Causality: A slow cooling rate minimizes thermodynamic defect formation and promotes the anisotropic growth of high-quality 2D single crystals[3].

  • Self-Validation : Harvest the crystals and measure the optical absorption spectrum. An absorption ratio (αb/αc) of ~1.9 at 405 nm validates the intrinsic structural anisotropy required for device fabrication[3].

System Visualizations

Mechanism Trap Uncoordinated Pb2+ Surface Traps iPAA Isopentylammonium Bromide (iPAABr) Trap->iPAA Coordinate Passivation Defect Passivation & Steric Hindrance iPAA->Passivation Result1 Suppressed Non-Radiative Recombination Passivation->Result1 Result2 Enhanced Moisture Stability Passivation->Result2

Caption: Mechanism of iPAABr passivation on 3D perovskite surfaces.

Workflow A 3D Perovskite Film Preparation B iPAABr Solution Spin-Coating A->B Isopropanol Solvent C Thermal Annealing (In-situ 2D growth) B->C 100°C, 10 min D HTL Deposition & Electrode C->D Passivated Interface

Caption: Step-by-step workflow for fabricating 2D/3D perovskite heterojunctions.

References

  • He, M., Liang, J., Zhang, Z., et al. "Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells." Journal of Materials Chemistry A, 2020.[Link]

  • Li, Y., Yang, T., Xu, Z., Sun, Z. "Dimensional Reduction of Cs2AgBiBr6: A 2D Hybrid Double Perovskite with Strong Polarization Sensitivity." Angewandte Chemie International Edition, 2020.[Link]

  • Li, M., Han, S., Liu, Y., et al. "Soft Perovskite-Type Antiferroelectric with Giant Electrocaloric Strength near Room Temperature." Journal of the American Chemical Society, 2020.[Link]

  • Zhang, J., Guo, W., Xu, H., et al. "A polar multilayered two-dimensional hybrid perovskite for self-driven X-ray photodetection with a low detection limit." Materials Chemistry Frontiers, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isopentylamine Hydrobromide Storage &amp; Troubleshooting

Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Topic: Preventing Degradation of Isopentylamine Hydrobromide (CAS: 2733412-57-0) During Long-Term Storage As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Topic: Preventing Degradation of Isopentylamine Hydrobromide (CAS: 2733412-57-0) During Long-Term Storage

As a Senior Application Scientist, I frequently encounter stability issues with amine hydrobromide salts in the field. Isopentylamine hydrobromide (also known as isoamylamine hydrobromide, C5​H14​BrN ) is a critical building block in organic synthesis. While the hydrobromide salt form is significantly more stable than its volatile free-base counterpart, it remains inherently susceptible to environmental degradation over prolonged storage.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: Troubleshooting Guides & FAQs

Q1: My isopentylamine hydrobromide powder has clumped together and appears wet or paste-like. What happened, and can I still use it? Analysis: This is a classic case of deliquescence driven by the compound's high hygroscopicity [1]. Causality: Amine hydrobromide salts possess highly polar crystal lattices that readily coordinate with atmospheric water molecules [2]. If the ambient relative humidity (RH) exceeds the deliquescence point of the salt, it will absorb moisture until it dissolves in its own absorbed water. The absorbed water acts as a plasticizer, lowering the glass transition temperature of the powder surface, leading to liquid bridging between particles (caking) and eventually a paste-like state. Resolution: If the material has only clumped but remains white, it can be salvaged by drying in a vacuum oven at 40°C for 24 hours. If it has turned into a paste, you must perform a recrystallization (see Protocol 2) to strip the water and any hydrolyzed impurities.

Q2: The normally white crystalline powder has developed a distinct yellow or light brown tint. Is this a sign of degradation? Analysis: Yes. A color shift from white to yellow/brown is the primary visual indicator of amine oxidation [3]. Causality: Even in the salt form, a dynamic equilibrium exists where trace amounts of the free isopentylamine base are present. Exposure to oxygen, catalyzed by ambient light (UV/Vis) or trace transition metals, triggers the formation of reactive oxygen species. This leads to the radical oxidation of the amine into N-oxides or other colored polymeric degradation products. Resolution: Discard the material if precise stoichiometric purity is required for your synthesis. If you must salvage it, recrystallization can remove the oxidized byproducts, as they typically have different solubility profiles than the pristine hydrobromide salt. To prevent this, always store the compound in amber vials backfilled with an inert gas [4].

Q3: What is the optimal storage temperature for isopentylamine hydrobromide to ensure multi-year stability? Analysis: The recommended storage temperature is 2–8°C (refrigerated) [1]. Causality: Thermal energy accelerates both the dissociation of the hydrobromide salt (releasing volatile HBr and free amine) and the kinetics of oxidative degradation. By lowering the temperature to 2–8°C, the Arrhenius reaction rate for these degradation pathways is exponentially reduced. However, refrigeration introduces a new risk: condensation. If a cold vial is opened in a humid lab, water will immediately condense on the cold powder, initiating the hygroscopic degradation described in Q1. Resolution: Always allow the sealed vial to warm to room temperature in a desiccator before opening.

Part 2: Quantitative Data & Visual Indicators

Degradation ModeEnvironmental TriggerVisual IndicatorMechanistic CausePrevention Strategy
Hygroscopicity / Deliquescence High Relative Humidity (>30% RH)Clumping, caking, or liquid/paste formationPolar lattice coordination with H2​O molecules [2]Store in desiccator; handle in low-humidity glovebox.
Photo-Oxidation Oxygen + Light (UV/Vis)Yellowing or browning of the powderRadical oxidation of trace free amine to N-oxides [3]Amber glass vials; Argon/ N2​ backfill.
Thermal Dissociation High Heat (>50°C)Loss of mass, pungent amine/HBr odorShift in equilibrium toward free base and HBr gas [3]Refrigerated storage (2–8°C) [1].

Part 3: Experimental Protocols

Protocol 1: Optimal Long-Term Storage Preparation (Self-Validating Workflow)

Objective: To package pristine isopentylamine hydrobromide for multi-year storage without degradation.

  • Pre-drying: Transfer the pristine white powder to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel. Apply vacuum ( 10 mbar) at room temperature for 12 hours to remove surface moisture.

    • Validation Step: Weigh the sample before and after drying. A stable mass across two consecutive weighings (1 hour apart) confirms complete moisture removal.

  • Aliquotting: Inside a nitrogen-purged glovebox, divide the bulk material into single-use aliquots using amber glass vials. This prevents repeated freeze-thaw and condensation cycles on the bulk batch.

  • Inert Gas Backfill: If a glovebox is unavailable, use a Schlenk line. Evacuate the amber vial containing the powder and backfill with dry Argon (Argon is heavier than Nitrogen and provides a superior protective blanket). Repeat the evacuate/backfill cycle three times.

  • Sealing and Storage: Seal the vials with PTFE-lined caps. Wrap the cap junction with Parafilm. Store the vials in a dedicated materials refrigerator at 2–8°C [1].

Protocol 2: Salvaging Degraded Isopentylamine Hydrobromide via Recrystallization

Objective: To recover pure isopentylamine hydrobromide from moisture-compromised or slightly oxidized batches. Rationale: Amine hydrobromides can be effectively recrystallized using mixed solvent systems that dissolve the salt at high temperatures but reject it at low temperatures, leaving oxidized impurities in the mother liquor [4].

  • Dissolution: In a fume hood, weigh the degraded isopentylamine hydrobromide into a round-bottom flask. Add a minimal amount of boiling tert-butanol or a mixture of absolute ethanol/acetone (approx. 1:3 ratio) until the solid just dissolves[4].

  • Hot Filtration: If insoluble particulate matter or dark brown polymeric impurities remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours to maximize crystal yield.

  • Recovery: Filter the reformed white crystals under vacuum. Wash the filter cake with a small volume of ice-cold diethyl ether to displace the recrystallization solvent and remove any residual moisture.

  • Drying & Validation: Dry the crystals in a vacuum oven at 40°C overnight.

    • Validation Step: Determine the melting point of the recovered crystals and compare it to literature values to confirm purity. Perform a Karl Fischer titration if strict anhydrous conditions are required for your downstream synthesis.

Part 4: Mandatory Visualization

G A Isopentylamine Hydrobromide (Pristine Solid) B Moisture Exposure (Hygroscopicity) A->B High Humidity C Oxygen & Light (Photo-oxidation) A->C UV/Vis + O2 D Thermal Stress (>50°C) A->D Improper Storage E Deliquescence & Caking B->E Water Absorption F Amine Oxidation (Yellow/Brown Tint) C->F Radical Formation G HBr Volatilization & Free Base Formation D->G Dissociation H Store in Desiccator (RH < 10%) E->H Prevention Strategy I Amber Vials & Argon Backfill F->I Prevention Strategy J Refrigeration (2-8°C) G->J Prevention Strategy

Degradation pathways of isopentylamine hydrobromide and targeted prevention strategies.

Part 5: References

  • Title: An Overview of Degradation Strategies for Amitriptyline (Amine Degradation Mechanisms) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: An Electrokinetic Study of the Adsorption of Dodecyl Ammonium Amine Surfactants at the Muscovite Mica−Water Interface (Amine Hydrobromide Recrystallization) Source: ACS Publications (Langmuir) URL: [Link]

Optimization

Technical Support Center: Optimizing Perovskite Morphology with iPAHBr Additives

Welcome to the Advanced Materials Troubleshooting & Protocol Center. This guide is designed for researchers, materials scientists, and device engineers working on next-generation photovoltaics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Troubleshooting & Protocol Center. This guide is designed for researchers, materials scientists, and device engineers working on next-generation photovoltaics. Here, we address the mechanistic integration of isopentylamine hydrobromide (iPAHBr) —a bulky organic ammonium salt—into perovskite precursor systems to control crystallization kinetics, passivate defects, and engineer highly efficient 2D/3D heterojunctions.

I. Mechanistic Overview: Why iPAHBr?

The addition of iPAHBr into standard 3D perovskite systems (e.g., MAPbI₃ or FAPbI₃) acts as a dual-function morphological modulator:

  • Steric Hindrance & Kinetic Control: The bulky, branched isopentyl chain alters the colloidal coordination of the iodoplumbate complexes in the precursor. During anti-solvent extraction, this steric bulk retards the crystallization rate, preventing chaotic nucleation and promoting the growth of large, monolithic grains.

  • Defect Passivation: The hydrobromide (HBr) moiety provides excess bromide ions that effectively fill halide vacancies ( VBr​ or VI​ ) at the grain boundaries and film surface. The incorporation of bulky organic ammonium salts, such as isopentylammonium, has been proven to adjust the in situ growth processes of 2D perovskites, forming a multi-component capping layer that1[1]. Furthermore, the unique quantum-confined structure induced by isopentylammonium cations contributes to2[2].

II. Troubleshooting & FAQs

Q1: Why does my perovskite film appear cloudy or hazy after adding iPAHBr?

  • Causality: Cloudiness (haze) typically indicates excessive light scattering due to overly large 2D perovskite phase aggregation or unreacted iPAHBr precipitating on the surface. The branched nature of the isopentyl group lowers its solubility limit in standard DMF:DMSO mixtures compared to linear alkylamines.

  • Resolution & Self-Validation: Reduce the iPAHBr concentration to an optimal 1.5–2.0 mol% relative to the lead precursor. Validate the resolution by measuring the UV-Vis absorption spectrum; a sharp absorption onset without baseline scattering in the sub-bandgap region confirms a phase-pure, specular film.

Q2: How do I prevent the "coffee-ring" effect and center-to-edge non-uniformity during spin-coating with iPAHBr?

  • Causality: The coffee-ring effect arises from a mismatch between the evaporation rates of the host solvents and the precipitation rate induced by the anti-solvent. iPAHBr alters the colloidal coordination, delaying the supersaturation point.

  • Resolution & Self-Validation: Adjust the anti-solvent drip timing. Delay the chlorobenzene (CB) or ethyl acetate (EA) drip by 2–3 seconds compared to your pristine baseline. Validate by inspecting the film under an optical microscope; a uniform color gradient from center to edge indicates successful nucleation control.

Q3: My device shows a high open-circuit voltage ( Voc​ ) but poor short-circuit current ( Jsc​ ). What is the mechanistic cause?

  • Causality: While homologous bromide treatments are a recognized strategy for 3[3], an excessively thick 2D perovskite capping layer acts as an insulating barrier to charge extraction, severely impeding Jsc​ .

  • Resolution & Self-Validation: Implement a mild post-annealing thermal treatment (e.g., 100°C for 10–15 mins) to facilitate the interdiffusion of the 2D phase into the 3D bulk, forming a graded 2D/3D heterojunction. Validate via steady-state photoluminescence (PL); a strongly quenched PL signal when the perovskite is in contact with a charge transport layer confirms efficient charge extraction.

III. Standardized Experimental Protocol: iPAHBr-Modified Spin-Coating

This protocol is engineered as a self-validating system to ensure reproducibility at every stage of the workflow.

Step 1: Precursor Formulation

  • Action: Dissolve PbI2​ and MAI/FAI (1:1 molar ratio) in a 4:1 DMF:DMSO solvent blend to achieve a 1.2 M concentration. Add exactly 2.0 mol% of iPAHBr powder. Stir at 60°C for 2 hours in a nitrogen-filled glovebox.

  • Causality: The branched isopentyl chain requires thermal energy to fully integrate into the colloidal iodoplumbate complexes without premature precipitation.

  • Self-Validation Check: The solution must be completely transparent and pale yellow. Any turbidity indicates undissolved iPAHBr; if observed, filter through a 0.22 µm PTFE syringe filter before proceeding.

Step 2: Spin-Coating and Anti-Solvent Extraction

  • Action: Dispense 40 µL of the precursor onto a prepared substrate. Spin at 4000 RPM for 30 seconds. Exactly 10 seconds prior to the end of the program, rapidly dispense 150 µL of chlorobenzene (CB) onto the center of the spinning substrate.

  • Causality: CB extracts the DMF host solvent, forcing the system into supersaturation. iPAHBr slows this nucleation phase, preventing rapid, chaotic crystallization and reducing pinhole formation.

  • Self-Validation Check: The film should instantly transition from transparent to a uniform light brown/reddish color upon CB dripping. A delayed color change (>2 seconds) implies the DMSO coordination is too strong, requiring a slight increase in CB volume.

Step 3: Thermal Annealing & Heterojunction Formation

  • Action: Immediately transfer the substrate to a hotplate set at 100°C for 15 minutes.

  • Causality: Thermal energy drives the evaporation of residual DMSO and facilitates the interdiffusion of the 2D isopentylammonium capping layer into the 3D bulk.

  • Self-Validation Check: The film will darken to a deep, opaque black. Measure the steady-state PL; a slight blue-shift in the emission peak compared to the pristine film confirms the successful integration of the bromide ions into the crystal lattice.

IV. Quantitative Data Summary

The following table summarizes the expected morphological and optoelectronic improvements when utilizing the 2.0 mol% iPAHBr protocol compared to a pristine baseline.

MetricPristine 3D Perovskite BaselineiPAHBr-Modified (2.0 mol%)Analytical Validation Method
Average Grain Size ~350 nm> 800 nmTop-view SEM
Trap-State Density 4.2×1015 cm−3 1.1×1015 cm−3 Space-Charge-Limited Current (SCLC)
Carrier Lifetime ( τ ) ~150 ns> 450 nsTime-Resolved Photoluminescence (TRPL)
Power Conversion Eff. 19.5%22.1%J-V Curve (AM 1.5G Solar Simulator)
Moisture Stability 60% retention (500h)89% retention (1000h)Unencapsulated aging at 30% RH

V. Mechanistic Workflow Diagram

G A Perovskite Precursor + iPAHBr Additive B Spin-Coating & Anti-Solvent Drip A->B C Modulated Crystallization (Retarded Growth Rate) B->C D Defect Passivation (Bromide Vacancy Filling) B->D E 2D/3D Heterojunction Formation C->E D->E F Enhanced Film Morphology (Large Grains, No Pinholes) E->F

Mechanistic workflow of iPAHBr additive improving perovskite film morphology and defect passivation.

VI. References

  • Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells . Journal of Materials Chemistry A.1

  • New 2D Hybrid Double Perovskite with Strong Polarization Sensitivity Developed by Dimensional Reduction of Cs₂AgBiBr₆ . Angewandte Chemie International Edition / Chinese Academy of Sciences. 2

  • Influence of bromide treatment on perovskite morphology, crystallinity, and optical changes . ResearchGate. 3

Sources

Troubleshooting

Troubleshooting poor solubility of isopentylamine hydrobromide in DMF and DMSO

Topic: Overcoming Poor Solubility of Isopentylamine Hydrobromide in DMF and DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Solubility of Isopentylamine Hydrobromide in DMF and DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of primary amine salts in polar aprotic solvents during drug development and synthetic workflows. This guide provides a mechanistic breakdown, diagnostic FAQs, and field-proven, self-validating protocols to resolve the poor solubility of isopentylamine hydrobromide (also known as isoamylamine hydrobromide)[1] in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[2].

The Mechanistic Causality: Why Won't It Dissolve?

Isopentylamine hydrobromide ( C5​H13​N⋅HBr ) is an ionic salt characterized by a high lattice energy. This energy is driven by strong electrostatic interactions and hydrogen bonding between the isopentylammonium cation and the bromide anion ( Br− )[1].

When you attempt to dissolve this salt in DMF or DMSO, you are fighting a thermodynamic barrier. Both DMF and DMSO are polar aprotic solvents [2]. They possess high dielectric constants and strong dipole moments, making them exceptionally good at solvating cations via their electronegative oxygen atoms. However, they completely lack hydrogen-bond donating capabilities (such as −OH or −NH groups).

As established in foundational physical chemistry[3], small, charge-dense anions like bromide rely heavily on hydrogen bonding for solvation. Because DMF and DMSO cannot solvate the Br− anion, the enthalpic payoff of solvation is too low to overcome the salt's lattice energy. The result is a persistent, cloudy suspension.

Mechanism Salt Isopentylammonium Bromide (High Lattice Energy) Aprotic DMF / DMSO Solvent (Poor Anion Solvation) Salt->Aprotic Insoluble Remains Undissolved (Suspension) Aprotic->Insoluble Thermodynamic Barrier Base Add Auxiliary Base (e.g., TEA / DIPEA) Insoluble->Base Deprotonation FreeBase Isopentylamine (Free Base) + Base·HBr Base->FreeBase Soluble Fully Soluble in DMF / DMSO FreeBase->Soluble Ion-Dipole & Dipole-Dipole

Mechanistic pathway of overcoming thermodynamic solubility barriers via deprotonation.

Diagnostic FAQs

Q: I sonicated my isopentylamine hydrobromide in DMSO for an hour, but it is still cloudy. Is the dissolution rate just incredibly slow? A: No, this is a thermodynamic limitation, not a kinetic one. Sonication only provides kinetic energy to speed up dissolution if the compound is thermodynamically soluble. Because DMSO cannot solvate the bromide anion[3], the salt will remain insoluble regardless of how long you sonicate it.

Q: Can I just heat the DMF solution to 80 °C to force the salt into solution? A: This is highly discouraged. While heating increases kinetic energy and may temporarily force the salt into solution, DMF is known to thermally degrade into dimethylamine and carbon monoxide at elevated temperatures, especially in the presence of trace moisture or salts. This degradation will introduce nucleophilic dimethylamine impurities into your reaction.

Q: What is the fastest way to achieve a homogenous solution for an amide coupling reaction? A: The most efficient method is in situ free-basing (Protocol B). By adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the salt. The resulting free isopentylamine[4] is highly soluble in DMF/DMSO, allowing your coupling reaction to proceed smoothly.

Solvation Properties Data

To intuitively understand why co-solvents work, compare the physical properties of common solvents below. Notice how the presence of a hydrogen-bond donor correlates directly with the ability to solvate the hydrobromide salt.

SolventClassificationDielectric Constant (ε)H-Bond DonorSolubilizing Effect on Amine·HBr
DMF Polar Aprotic36.7NoPoor (Cation solvated, Br− unsolvated)
DMSO Polar Aprotic46.7NoPoor (Cation solvated, Br− unsolvated)
Water Polar Protic80.1YesExcellent (Both ions fully solvated)
Methanol Polar Protic32.7YesGood (Provides H-bonds for Br− )
Actionable Troubleshooting Workflows

Use the following decision tree to select the appropriate protocol based on your specific reaction constraints.

Workflow Start Isopentylamine·HBr Insoluble in DMF/DMSO Q1 Is the reaction sensitive to protic solvents (H2O / MeOH)? Start->Q1 NoProtic Protocol A: Add 5-10% v/v Protic Co-solvent Q1->NoProtic No (Tolerated) Q2 Can the reaction tolerate auxiliary organic bases (TEA / DIPEA)? Q1->Q2 Yes (Sensitive) InSitu Protocol B: In Situ Free-basing (Add 1.1 eq DIPEA) Q2->InSitu Yes (Tolerated) ExSitu Protocol C: Ex Situ Free-basing (Liquid-Liquid Extraction) Q2->ExSitu No (Sensitive)

Decision tree for troubleshooting isopentylamine hydrobromide solubility.

Protocol A: Protic Co-Solvent Addition

Use when your downstream chemistry is insensitive to water or alcohols (e.g., SN​2 substitutions).

  • Weigh the required amount of isopentylamine hydrobromide into the reaction vessel.

  • Add the primary aprotic solvent (DMF or DMSO) to achieve the target molarity. The solution will appear as a cloudy suspension.

  • Dropwise, add a protic co-solvent (deionized water or methanol) while stirring at 300 rpm.

  • Self-Validation Step: Continue addition until the suspension transitions into a completely transparent, homogenous solution (typically requires 5–10% v/v). If the solution remains cloudy past 15% v/v, verify the purity of your starting material.

Protocol B: In Situ Free-Basing

Use for moisture-sensitive reactions (e.g., amide couplings using HATU/EDC) that can tolerate auxiliary bases.

  • Suspend the isopentylamine hydrobromide in anhydrous DMF or DMSO under an inert atmosphere ( N2​ /Ar).

  • Add 1.1 to 1.5 equivalents of a sterically hindered, non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir the mixture at room temperature for 15–30 minutes. The auxiliary base deprotonates the salt, generating the highly soluble free isopentylamine[4].

  • Self-Validation Step: The complete disappearance of the solid suspension indicates successful free-basing. (Note: The resulting DIPEA·HBr salt is generally soluble in DMF/DMSO, but verify via LCMS that its presence does not interfere with your specific coupling reagents).

Protocol C: Ex Situ Free-Basing (Liquid-Liquid Extraction)

Use when your reaction requires strictly anhydrous conditions and cannot tolerate any auxiliary organic salts.

  • Dissolve the isopentylamine hydrobromide in a minimal volume of 1M aqueous NaOH.

  • Transfer the aqueous solution to a separatory funnel and extract three times with an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers and wash with brine to remove residual aqueous base.

  • Dry the organic phase over anhydrous Na2​SO4​ or MgSO4​ , filter, and concentrate under reduced pressure. Caution: Free isopentylamine is volatile (boiling point ~95-97 °C)[4]; avoid excessive vacuum or heat during concentration to prevent product loss.

  • Self-Validation Step: Weigh the recovered free amine liquid to calculate the extraction yield. Dissolve the resulting liquid directly into anhydrous DMF/DMSO to visually confirm complete, instantaneous miscibility.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88691235, Isopentylamine Hydrobromide." PubChem. Available at:[Link]

  • Wikipedia contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Parker, A. J. (1962). "The effects of solvation on the properties of anions in dipolar aprotic solvents." Quarterly Reviews, Chemical Society, 16, 163-187. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7894, Isoamylamine." PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Isopentylamine Hydrobromide Concentration for Perovskite Solar Cells

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when integrating isopentylamine hydrobromide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when integrating isopentylamine hydrobromide (iPAHBr) —also referred to in literature as isoamylammonium bromide (IAA) or isopentylammonium bromide—into perovskite solar cells (PSCs).

Unlike traditional linear alkylamines, the branched nature of iPAHBr requires precise concentration tuning to balance defect passivation with charge extraction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve maximum power conversion efficiency (PCE).

Part 1: Core Principles & Mechanistic FAQs

Q: Why should I use iPAHBr instead of traditional bulky cations like phenylethylammonium (PEA+) or butylammonium (BA+)? A: The structural geometry of the organic spacer dictates the optoelectronic properties of the resulting quasi-2D perovskite layer. iPAHBr features a branched isopentyl (isoamyl) chain. This branched structure creates specific steric hindrance that prevents deep penetration into the 3D perovskite lattice, strictly confining the 2D phase formation to the surface and grain boundaries[1]. Furthermore, its relatively shorter effective chain length compared to PEA+ reduces the van der Waals gap between inorganic octahedra, facilitating superior quantum tunneling of charge carriers and lowering the energy barrier for charge extraction[2].

Q: How exactly does the concentration of iPAHBr dictate the 2D/3D heterojunction morphology? A: The concentration of the iPAHBr post-treatment solution directly controls the thermodynamic growth of the 2D capping layer.

  • Low Concentration (< 3 mg/mL): Results in incomplete surface coverage. Uncoordinated Pb²⁺ defects and halide vacancies remain active, leading to non-radiative recombination.

  • Optimal Concentration (~5 mg/mL): Induces an in situ growth of a multi-component quasi-2D capping layer dominated by high n-value phases ( n≥3 ). This creates a favorable Type-II energy level alignment that blocks electrons but efficiently extracts holes[3].

  • High Concentration (> 8 mg/mL): Forces the crystallization of low n-value phases ( n=1,2 ). These phases are highly dielectric and act as insulating barriers, severely crippling the Fill Factor (FF) and Short-Circuit Current ( Jsc​ )[4].

G A Uncoordinated Pb2+ & Halide Vacancies B iPAHBr Treatment (Branched Cation) A->B C Steric Hindrance & Defect Passivation B->C D Quasi-2D Capping Layer (n ≥ 3 phases) C->D E Suppressed Non-Radiative Recombination D->E F Enhanced Voc & Stability E->F

Logical flow of iPAHBr-mediated defect passivation and efficiency enhancement.

Part 2: Troubleshooting Guide & Data Analysis

Q: My devices show a severe drop in Fill Factor (FF) and Jsc​ after iPAHBr treatment. What is the cause and how do I fix it? A: Cause: You have exceeded the optimal concentration threshold. Excess iPAHBr reacts with the 3D perovskite surface to form a thick, insulating 2D layer (pure n=1 or n=2 phase). Because the organic spacer is dielectric, it blocks interfacial charge transfer to the Hole Transport Layer (HTL). Solution: Perform a concentration titration. Dilute your iPAHBr solution in isopropanol (IPA) down to the 3–5 mg/mL range. Refer to the quantitative optimization matrix below to benchmark your expected parameters.

Quantitative Optimization Matrix: iPAHBr Concentration vs. Device Performance

Note: Data synthesized from baseline planar PSC architectures utilizing branched alkylammonium halides[1][3].

iPAHBr Conc. (mg/mL)Dominant 2D PhasePCE (%) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (FF)Diagnostic Outcome
0.0 (Control) None (Pure 3D)20.101.0824.500.76High surface trap density; severe recombination.
3.0 n≥4 21.501.1424.600.77Partial passivation; slight voltage gain.
5.0 (Optimal) n≥3 22.62 1.16 24.80 0.79 Ideal energy cascade; maximized Voc​ and FF.
10.0 n=1,2 18.401.1522.100.70Insulating barrier formed; severe Jsc​ /FF loss.

Q: I am observing inconsistent Open-Circuit Voltage ( Voc​ ) improvements across different batches. How can I standardize the passivation effect? A: Cause: Inconsistent solvent evaporation rates or residual DMF/DMSO in the underlying 3D film prior to the iPAHBr treatment. If the 3D film is not fully annealed, the iPAHBr will penetrate the bulk rather than staying at the surface, destroying the 3D lattice. Solution: Ensure the 3D perovskite is strictly annealed and cooled to room temperature before applying the iPAHBr solution. Implement the self-validating protocol detailed in Part 3.

G Start Evaluate Device Metrics Post-iPAHBr Treatment DropJsc Drop in Jsc & FF? (Series Resistance ↑) Start->DropJsc LowVoc Minimal Voc Gain? (Defects Active) Start->LowVoc Optimal Voc > 1.15V, High FF (Optimal Passivation) Start->Optimal Action1 Decrease iPAHBr Conc. (Avoid n=1/n=2 phases) DropJsc->Action1 Action2 Increase iPAHBr Conc. or Check Solvent LowVoc->Action2 Action3 Lock Protocol & Run Stability Tests Optimal->Action3

Diagnostic decision tree for optimizing iPAHBr concentration based on photovoltaic parameters.

Part 3: Experimental Protocols & Self-Validating Workflows

To guarantee reproducibility, use the following self-validating methodology for 2D/3D heterojunction formation. This protocol ensures that every step can be analytically verified before committing to full device fabrication.

Protocol: Dynamic Spin-Coating Surface Passivation with iPAHBr

Materials Required:

  • iPAHBr powder (Purity > 99%)

  • Anhydrous Isopropanol (IPA)

  • Freshly annealed 3D perovskite films (e.g., FAPbI₃ or MAPbI₃)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5.0 mg of iPAHBr in 1 mL of anhydrous IPA. Stir at room temperature for 30 minutes inside a nitrogen-filled glovebox. Filter through a 0.22 µm PTFE syringe filter to remove undissolved aggregates.

  • Thermal Equilibration: Ensure the 3D perovskite films have been fully annealed (e.g., 100°C for 30 mins) and allowed to cool completely to room temperature (25°C). Causality: Applying the solution to a hot film causes rapid, uncontrolled crystallization of the 2D phase, leading to poor morphology.

  • Dynamic Spin-Coating:

    • Set the spin coater to 4000 rpm for 30 seconds.

    • Initiate the spin cycle.

    • At exactly t=5 seconds into the spin, rapidly dispense 50 µL of the iPAHBr solution onto the spinning substrate. Causality: Dynamic dispensing ensures a uniform, ultra-thin coating and prevents solvent pooling, which can locally dissolve the 3D perovskite.

  • Thermal Annealing (In-situ Growth): Transfer the treated film to a hotplate set at 90°C for 5 minutes. This thermal energy drives the reaction between iPAHBr and excess PbI₂ on the surface to form the quasi-2D capping layer[3].

The Self-Validating Checkpoint: Before depositing the Hole Transport Layer (e.g., Spiro-OMeTAD), take one representative film and measure its Steady-State Photoluminescence (PL).

  • Pass: The PL intensity should increase by at least 10–15 times compared to the pristine 3D film, indicating successful passivation of non-radiative recombination centers. A slight blue-shifted shoulder may appear, confirming the presence of n≥3 quasi-2D phases.

  • Fail: If a massive new emission peak appears at ~400–430 nm, you have formed too much of the insulating n=1 phase. Discard the batch and lower the iPAHBr concentration to 3.0 mg/mL.

References

  • Compositional optimization of a 2D–3D heterojunction interface for 22.6% efficient and stable planar perovskite solar cells Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Long periodic ripple in a 2D hybrid halide perovskite structure using branched organic spacers National Center for Biotechnology Information (PMC) URL:[Link]

  • Large Organic Cations in Quasi-2D Perovskites for High-Performance Light-Emitting Diodes ACS Publications URL:[Link]

  • Tuning Dielectric Transitions in Two-Dimensional Organic–Inorganic Hybrid Lead Halide Perovskites ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isopentylamine Hydrobromide Purification &amp; Recrystallization

Welcome to the technical support and troubleshooting portal for the isolation and purification of synthesized isopentylamine hydrobromide (also known as isoamylamine hydrobromide). This guide is designed for drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for the isolation and purification of synthesized isopentylamine hydrobromide (also known as isoamylamine hydrobromide). This guide is designed for drug development professionals and synthetic chemists who require high-purity amine hydrohalide salts for downstream pharmaceutical applications.

Part 1: Mechanistic Troubleshooting Guide

Q: Why is my crude isopentylamine hydrobromide "oiling out" (forming a liquid layer) instead of precipitating as a solid crystal? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which supersaturation is achieved. Mechanistically, this happens if the aprotic anti-solvent (diethyl ether) is added too rapidly to the hot ethanol solution. The sudden drop in the bulk dielectric constant forces the highly polar amine salt out of solution so quickly that it cannot organize into a structured crystal lattice, resulting in an amorphous oil.

  • The Fix: Re-heat the biphasic mixture until the oil completely redissolves into a single clear phase. Remove from heat and add the diethyl ether dropwise while stirring vigorously until a faint, persistent cloudiness appears[1]. Allow it to cool slowly to room temperature before applying an ice bath.

Q: How do I ensure complete removal of unreacted free isopentylamine and hydrobromic acid? A: The solubility profile of the system is your primary purification tool. Unreacted free isopentylamine is a lipophilic organic base that is highly soluble in diethyl ether, while the target hydrobromide salt is completely insoluble in it. By washing the final filtered crystals with cold diethyl ether, the unreacted free base and organic impurities are carried away in the filtrate[2]. Residual hydrobromic acid is highly soluble in the ethanol mother liquor and will remain in solution during crystallization.

Q: My purified crystals are turning slightly yellow/brown over time. What is causing this degradation? A: This discoloration is caused by the trace oxidation of bromide ions ( Br− ) into elemental bromine ( Br2​ ) or the oxidation of trace amounts of free amine. Amine hydrohalides are susceptible to photo-oxidation and moisture-induced degradation.

  • The Fix: Ensure your final vacuum drying step is thorough. Store the purified salt in an amber glass vial flushed with an inert gas (argon or nitrogen) and keep it in a desiccator.

Part 2: Quantitative Parameters for Recrystallization

To ensure reproducible thermodynamic control during the mixed-solvent recrystallization, adhere to the following optimized parameters.

ParameterTarget ValueMechanistic Rationale
Protic Solvent (Ethanol) 3–4 mL per gram of crudeSolvates the polar hydrobromide salt via hydrogen bonding; provides optimal solubility gradient at boiling point[3].
Aprotic Anti-Solvent (Diethyl Ether) 5–10 mL per gram of crudeLowers the bulk dielectric constant of the mixture, forcing the polar salt to precipitate while keeping lipophilic impurities dissolved[4].
Dissolution Temperature 70–75°CMaximizes kinetic energy to fully disrupt the crude crystal lattice without causing thermal degradation of the amine.
Crystallization Temperature 0–4°CMinimizes the solubility product ( Ksp​ ) of the hydrobromide salt in the mixed solvent system to maximize final yield.
Vacuum Drying Conditions 40°C at 10 mbar (12 hours)Low heat prevents thermal degradation and melting while efficiently removing trapped ethanol/ether from the crystal lattice.

Part 3: Standardized Step-by-Step Methodology

This protocol utilizes a classic "better solvent / bad solvent" pairing system to achieve a precise saturation point[1]. Every step includes a self-validating check to ensure the system is behaving as thermodynamically expected.

Step 1: Primary Dissolution

  • Transfer the crude isopentylamine hydrobromide into an Erlenmeyer flask. (Do not use a beaker, as the wide mouth accelerates uncontrolled solvent evaporation[4]).

  • Add 3 mL of absolute ethanol per gram of crude product.

  • Heat the mixture in a water bath to 70–75°C while swirling.

  • Validation Check: The solid should completely dissolve into a clear solution. If undissolved particulates remain, perform a hot gravity filtration to remove these insoluble impurities.

Step 2: Inducing the Cloud Point (Supersaturation)

  • Remove the clear, hot ethanol solution from the heat source.

  • Using an addition funnel or pipette, begin adding diethyl ether dropwise while continuously swirling the flask.

  • Validation Check: Stop adding the ether the exact moment a faint, milky turbidity (the "cloud point") persists in the solution after swirling[4]. This visual cue confirms the solution has crossed the solubility boundary into the metastable zone, ensuring spontaneous nucleation.

Step 3: Nucleation and Crystal Growth

  • Allow the flask to sit undisturbed at room temperature for 30 minutes.

  • Once visible crystals have formed and the flask has reached ambient temperature, transfer the flask to an ice-water bath (0–4°C) for an additional 45 minutes to maximize yield.

  • Validation Check: The formation of distinct, needle-like or plate-like white crystals (rather than a sludge) confirms a successful lattice formation.

Step 4: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2–3 portions of ice-cold diethyl ether to strip away any remaining unreacted isopentylamine[2].

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C (10 mbar) for 12 hours.

  • Validation Check: Weigh the watch glass periodically. Constant mass across two consecutive weighings confirms complete solvent evaporation.

Part 4: Process Visualization

Recrystallization N1 Crude Isopentylamine Hydrobromide N2 Dissolution in Hot Ethanol (Protic Solvent) N1->N2 Heat to 70-75°C N3 Hot Filtration (Remove Particulates) N2->N3 If insoluble impurities exist N4 Diethyl Ether Addition (Aprotic Anti-Solvent) N2->N4 If solution is clear N3->N4 Dropwise addition N5 Controlled Cooling (0-4°C Ice Bath) N4->N5 Induce cloud point N6 Vacuum Filtration & Cold Ether Wash N5->N6 Harvest crystals N7 Pure Isopentylamine Hydrobromide N6->N7 Dry in vacuo

Workflow for the mixed-solvent recrystallization of isopentylamine hydrobromide.

Part 5: Advanced FAQs

Q: Can I substitute methanol or isopropanol for ethanol in the primary dissolution step? A: Yes, but it alters the thermodynamic efficiency of the process. Methanol has a significantly higher dissolving power for amine hydrobromides. If you use methanol, you will require an excessive volume of diethyl ether to sufficiently lower the dielectric constant and induce the cloud point, leading to high solvent waste. Conversely, isopropanol has lower dissolving power, requiring a larger initial volume to dissolve the crude product. Ethanol provides the optimal thermodynamic balance for this specific solvent/anti-solvent pair[4].

Q: Is isopentylamine hydrobromide highly hygroscopic? A: Like most amine hydrohalide salts, it exhibits mild to moderate hygroscopicity. Prolonged exposure to ambient laboratory humidity will cause water molecules to intercalate into the crystal lattice. This depresses the melting point and causes the fine powder to clump, which can throw off stoichiometric calculations in downstream drug synthesis. Always handle the dried product rapidly and store it over a strong desiccant (e.g., anhydrous calcium sulfate or silica gel).

Q: What if I accidentally add too much diethyl ether and the solution becomes completely opaque instantly? A: You have forced the system past the metastable zone directly into the labile zone, which will likely trap impurities inside rapidly forming amorphous solids. To rescue the batch, simply place the flask back into the hot water bath and add a few drops of hot ethanol until the solution turns clear again. Then, resume the cooling process much more slowly.

References

  • Title: 9-ALKYLAMINO CARBINOLS DERIVED FROM 9-ACYL-1,2,3,4-TETRAHYDROPHENANTHRENE DERIVATIVES Source: acs.org URL: [Link]

  • Title: Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1) Source: googleapis.com / European Patent Office URL: [Link]

  • Title: Mixed Solvent Recrystallization Procedure Source: mnstate.edu URL: [Link]

  • Title: How to recrystallize a product from ethanol/diethyl? Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectroscopy reference data for isopentylamine hydrobromide

Title: Comprehensive Analytical Comparison Guide: ^1^H and ^13^C NMR Reference Data for Isopentylamine Hydrobromide Executive Summary In pharmaceutical development and advanced organic synthesis, the purity of building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Comparison Guide: ^1^H and ^13^C NMR Reference Data for Isopentylamine Hydrobromide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the purity of building blocks dictates the success of downstream reactions. This guide provides an authoritative, objective comparison between commercial high-purity Isopentylamine Hydrobromide reference standards and in-house synthesized alternatives. By leveraging ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical framework to evaluate structural integrity, identify trace impurities, and understand the mechanistic impact of salt formation on chemical shifts.

Chemical Context & Rationale

Isopentylamine hydrobromide (CAS: 2733412-57-0)[1], also known as 3-methylbutan-1-amine hydrobromide, is a critical aliphatic amine salt used in the synthesis of polyamines, lipophilic anion transporters, and active pharmaceutical ingredients (APIs).

While the free base (isopentylamine, PubChem CID: 7894)[2] is a volatile, corrosive liquid prone to oxidation and atmospheric carbon dioxide absorption (forming carbamates), the hydrobromide salt offers superior bench stability, solid-state handling, and precise stoichiometric control[3]. However, the method of obtaining this salt—whether purchasing a lyophilized commercial standard or synthesizing it in-house via aqueous hydrobromic acid—profoundly impacts its purity and moisture content.

Experimental Workflow

NMR_Workflow A Source Material Selection B1 Commercial Reference (CAS: 2733412-57-0) A->B1 B2 In-House Synthesized HBr Salt A->B2 C Sample Preparation (D2O + 0.05% TSP) B1->C B2->C D NMR Acquisition (1H & 13C, 600 MHz) C->D Standardized Vol. E Spectral Processing & Phase Correction D->E F Comparative Analysis (Purity & Shift Delta) E->F Overlay Spectra

Figure 1: Standardized workflow for comparative NMR analysis of isopentylamine hydrobromide.

Comparative NMR Analysis: Commercial Reference vs. In-House Synthesized

When evaluating the quality of isopentylamine hydrobromide, NMR spectroscopy serves as the gold standard. We compared a high-purity commercial reference standard (>98.0% purity)[1] against an in-house synthesized batch (prepared via the addition of 48% aqueous HBr to isopentylamine, followed by rotary evaporation).

Table 1: ^1^H NMR Spectral Data Comparison (Solvent: D2O, 600 MHz)
Proton AssignmentMultiplicityCommercial Ref. Shift (ppm)In-House Synth. Shift (ppm)Causality / Observation
-CH(CH3)2 (δ)Doublet (d), J = 6.6 Hz0.900.91Distal to the amine; unaffected by minor pH variations.
-CH2-CH2- (β)Quartetic multiplet (m)1.521.54Slight downfield shift due to residual acid in the in-house batch.
-CH(CH3)2 (γ)Nonet/Multiplet (m)1.621.63Complex spin-spin coupling with adjacent β-CH2 and δ-CH3.
-CH2-NH3^+^ (α)Triplet (t), J = 7.5 Hz2.982.92 (Broadened)Critical Marker: Broadening indicates rapid exchange with residual H2O or free amine.
HDO / H2O Singlet (s)4.79 (Sharp)4.85 (Broad, intense)In-house batch shows high moisture retention (hygroscopic nature).
Table 2: ^13^C NMR Spectral Data Comparison (Solvent: D2O, 150 MHz)
Carbon AssignmentCommercial Ref. Shift (ppm)In-House Synth. Shift (ppm)
C4, C5 (δ-CH3)21.821.8
C3 (γ-CH)25.425.5
C2 (β-CH2)36.236.4
C1 (α-CH2)38.538.1

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is crucial not just to read the peaks, but to understand the physical chemistry driving them:

  • The Protonation Effect: Converting isopentylamine to its hydrobromide salt fundamentally alters the electron density around the nitrogen atom. The localized positive charge on the -NH3^+^ group exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. This deshields the adjacent α-CH2 protons, shifting their resonance downfield from ~2.71 ppm in the free base[4] to ~2.98 ppm in the salt form.

  • Solvent Selection and Deuterium Exchange: We explicitly mandate D2O for this self-validating protocol due to the salt's high aqueous solubility. However, researchers must note that the -NH3^+^ protons will undergo rapid chemical exchange with the deuterium in the solvent, forming -ND3^+^. Consequently, the amine protons will not appear in the ^1^H NMR spectrum. If observation of the -NH3^+^ signal is strictly required to validate stoichiometry, the protocol must be adapted to use anhydrous DMSO-d6, where the ammonium protons will appear as a broad singlet near 7.8 ppm.

  • Impurity Profiling in Synthesized Salts: The in-house synthesized batch exhibits a broadened α-CH2 triplet and a significantly larger, shifted HDO peak. This is a direct consequence of the salt's hygroscopicity. Residual water from the aqueous HBr synthesis facilitates rapid proton exchange, which disrupts the local magnetic environment and broadens adjacent signals. Commercial reference standards are typically lyophilized or crystallized under strictly anhydrous conditions, resulting in sharp, highly resolved multiplets.

Detailed Experimental Methodologies

Self-Validating NMR Protocol for Amine Salts To ensure absolute trustworthiness and reproducibility in your laboratory, follow this exact protocol:

  • Sample Preparation: Weigh exactly 15.0 mg of the isopentylamine hydrobromide sample into a clean, static-free glass vial.

  • Solvent Addition: Add 600 µL of high-purity D2O (99.9% D) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal chemical shift reference (0.00 ppm).

  • Visual Validation: Vortex the vial for 30 seconds. Ensure complete dissolution; the solution must be optically clear. Causality Check: Any turbidity indicates the presence of unreacted, non-polar impurities (e.g., unreacted free base or long-chain aliphatic contaminants).

  • Transfer: Transfer 550 µL of the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Acquisition Parameters (^1^H):

    • Spectrometer: 600 MHz.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of small molecules for accurate integration).

  • Acquisition Parameters (^13^C):

    • Pulse Sequence: Proton-decoupled ^13^C (zgpg30).

    • Number of Scans (NS): 512 - 1024 (compensates for the low natural abundance of the ^13^C isotope)[5].

  • Data Processing: Apply a line broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier transformation. Phase and baseline correct manually. Set the TSP peak to exactly 0.00 ppm.

Conclusion

While in-house synthesis of isopentylamine hydrobromide is chemically straightforward, achieving the anhydrous, high-purity state required for sensitive downstream applications is challenging. The comparative NMR data clearly demonstrates that commercial reference standards provide superior spectral resolution, devoid of the moisture-induced line broadening and pH-dependent chemical shift variations seen in crude synthesized batches. For critical path drug development, sourcing a verified commercial standard[1] is highly recommended over ad-hoc synthesis.

References

  • Isoamylamine | C5H13N | CID 7894 - PubChem Source: National Institutes of Health (NIH) / PubChem Database URL:[Link]

  • Isopentylamine Hydrobromide — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Comparative

A Comparative Guide to Spacer Cations in 2D/3D Perovskite Solar Cells: Isopentylamine Hydrobromide (iPAHBr) vs. Phenethylammonium Bromide (PEABr)

As perovskite solar cells (PSCs) transition from laboratory research to commercial viability, managing interfacial non-radiative recombination and environmental degradation remains a critical bottleneck. The fabrication...

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Author: BenchChem Technical Support Team. Date: April 2026

As perovskite solar cells (PSCs) transition from laboratory research to commercial viability, managing interfacial non-radiative recombination and environmental degradation remains a critical bottleneck. The fabrication of 2D/3D perovskite heterojunctions—where a robust, moisture-resistant 2D perovskite layer is grown on top of a highly efficient 3D perovskite bulk—has emerged as a leading strategy to solve these issues[1][2].

The success of this 2D/3D passivation heavily depends on the choice of the organic spacer cation. This guide provides an objective, data-driven comparison between two prominent spacer cations: the widely used aromatic Phenethylammonium Bromide (PEABr) and the emerging aliphatic Isopentylamine Hydrobromide (iPAHBr) (also referred to as isopentylammonium bromide).

Chemical Profiling & Mechanistic Causality

The fundamental differences in device performance between PEABr and iPAHBr stem directly from their molecular structures and how they dictate crystallization kinetics during the 2D phase formation.

Phenethylammonium Bromide (PEABr)

PEABr features a bulky aromatic ring. When deposited on a 3D perovskite (e.g., MAPbI₃ or FAPbBr₃), the strong intermolecular π−π stacking of the phenethyl groups drives the rapid crystallization of low-dimensional Ruddlesden-Popper (RP) phases, predominantly n=1 and n=2 [1][3].

  • The Advantage: The dense aromatic packing provides exceptional steric hindrance against moisture intrusion, dramatically improving the shelf-life and operational stability of the solar cell[1][4].

  • The Bottleneck: The n=1 and n=2 phases are dielectrically confined and possess wide bandgaps. Because the aromatic rings are electrically insulating, a thick PEABr-induced layer acts as an energy barrier, impeding out-of-plane charge transport and leading to charge accumulation at the interface[1].

Isopentylamine Hydrobromide (iPAHBr)

iPAHBr utilizes a branched aliphatic chain (isopentyl group). Unlike PEABr, the isopentyl chain lacks π−π stacking interactions[5].

  • The Advantage: The absence of rigid π−π stacking alters the formation energy of the 2D phases. Instead of trapping the crystal in low- n phases, iPAHBr promotes the in situ growth of higher-order quasi-2D phases ( n≥3 )[2].

  • The Bottleneck: While slightly less hydrophobic than dense aromatic networks, the branched nature of the isopentyl group still provides sufficient moisture protection while significantly reducing the bandgap-to-voltage loss. The high- n phases create a smoother energy cascade, facilitating efficient electron/hole funneling rather than blocking them[2].

EnergyCascade cluster_0 2D/3D Heterojunction Energy Cascade n1 Pure 2D Phase (n=1, Wide Bandgap) n2 Quasi-2D Phase (n>=3, Intermediate) n1->n2 Exciton Transfer n3 3D Perovskite (Narrow Bandgap) n2->n3 Charge Funneling HTL Hole Transport Layer (e.g., Spiro-OMeTAD) n3->HTL Hole Extraction

Energy cascade mechanism in 2D/3D perovskite heterojunctions facilitating charge funneling.

Performance Data Comparison

The table below synthesizes representative experimental data comparing untreated 3D perovskites against those passivated with PEABr and iPAHBr (or its iodide counterpart, PNAI)[1][2].

ParameterUntreated 3D ControlPEABr Passivation (Aromatic)iPAHBr Passivation (Aliphatic)
Dominant 2D Phase Formed NoneLow- n ( n=1,2 )High- n ( n≥3 )
Power Conversion Efficiency (PCE) ~18.5% - 19.5%~19.2% - 20.5%~21.5% - 22.6%
Open-Circuit Voltage ( Voc​ ) ~1.05 V~1.10 V~1.16 V
Bandgap-to-Voltage Loss High (>0.45 V)Moderate (~0.42 V)Low (~0.38 V)
Charge Transfer Resistance High (Defect-driven)Moderate (Barrier-driven)Low (Cascade-driven)
Moisture Stability ( T80​ ) < 200 hours> 800 hours> 1000 hours

Key Takeaway: While PEABr effectively passivates surface defects and improves Voc​ compared to the control[1][6], iPAHBr superiorly manages the energy level alignment. By suppressing insulating n=1 phases, iPAHBr minimizes interfacial voltage loss, pushing PCEs beyond the 22% threshold in planar architectures[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the fabrication of the 2D/3D heterojunction. This workflow utilizes a dynamic spin-coating method to prevent the antisolvent from dissolving the underlying 3D perovskite lattice.

Materials Preparation
  • 3D Perovskite Precursor: Prepare a standard multi-cation perovskite solution (e.g., Cs 0.05​ FA 0.85​ MA 0.10​ Pb(I 0.97​ Br 0.03​ ) 3​ ) in a DMF/DMSO solvent blend.

  • Spacer Cation Solutions: Dissolve PEABr or iPAHBr in anhydrous isopropanol (IPA) at an optimized concentration of 3 mg/mL . Causality note: IPA is chosen because it is an orthogonal solvent that will not dissolve the crystallized 3D perovskite.

Fabrication Workflow
  • 3D Layer Deposition: Spin-coat the 3D perovskite precursor onto the substrate. Apply an antisolvent drip (e.g., chlorobenzene) 10 seconds prior to the end of the spin cycle to induce rapid supersaturation.

  • Primary Annealing: Anneal the film at 100°C for 30 minutes to fully crystallize the 3D bulk phase. Allow the substrate to cool to room temperature.

  • Dynamic Surface Treatment: Set the spin-coater to 4000 rpm. While the substrate is spinning, swiftly drop 100 μ L of the spacer cation solution (PEABr or iPAHBr) onto the center of the film. Causality note: Dynamic dispensing ensures a uniform, ultra-thin coating and prevents the IPA from pooling and etching the grain boundaries.

  • Secondary Annealing (2D Phase Induction): Transfer the treated film to a hotplate at 100°C for 5–10 minutes. This thermal energy drives the intercalation of the spacer cations into the surface lattice, forming the 2D capping layer[2].

Workflow step1 1. 3D Perovskite Deposition (Spin-coating & Annealing) step3 3. Surface Treatment (Dynamic Spin-coating at 4000 rpm) step1->step3 step2 2. Spacer Cation Solution Prep (iPAHBr or PEABr in IPA) step2->step3 step4 4. Thermal Annealing (100°C, Inducing 2D Phase) step3->step4 step5 5. Device Characterization (GIWAXS, TRPL, J-V Profiling) step4->step5

Step-by-step experimental workflow for fabricating 2D/3D perovskite solar cell heterojunctions.

Protocol Validation

To validate the success of the heterojunction:

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Use GIWAXS to confirm the crystallographic orientation. PEABr treatments will show strong low- q diffraction spots corresponding to n=1 and n=2 phases, whereas iPAHBr treatments will exhibit diffraction rings indicative of n≥3 phases[2].

  • Time-Resolved Photoluminescence (TRPL): iPAHBr-treated films should demonstrate a bi-exponential decay with a significantly longer average carrier lifetime compared to the control, confirming successful defect passivation without the severe charge-trapping observed in overly thick PEABr films.

Sources

Validation

Mass spectrometry validation protocols for isopentylamine hydrobromide synthesis

As a Senior Application Scientist, I frequently consult on the analytical validation of small aliphatic amine syntheses. Isopentylamine hydrobromide (also known as isoamylamine HBr or 3-methylbutan-1-amine hydrobromide)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the analytical validation of small aliphatic amine syntheses. Isopentylamine hydrobromide (also known as isoamylamine HBr or 3-methylbutan-1-amine hydrobromide) presents a classic analytical challenge. The active pharmaceutical ingredient (API) or intermediate is highly volatile as a free base, has a low molecular weight (MW 87.16 for the free amine)[1], entirely lacks a UV chromophore, and is synthesized as a salt where the high concentration of bromide counterions induces severe matrix effects.

To validate its synthesis—specifically ensuring the absence of unreacted isopentyl alcohol or structural alkylation byproducts—mass spectrometry (MS) is the definitive technique[2]. However, direct injection of the hydrobromide salt into an MS system is a recipe for ion suppression and source fouling. Therefore, we must objectively compare the two gold-standard approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) with AQC derivatization versus Gas Chromatography-Mass Spectrometry (GC-EI-MS) with isobutyl chloroformate derivatization .

Mechanistic Causality: Why Derivatize?

Before diving into the protocols, we must establish the causality behind our sample preparation choices. Analytical failures in small-molecule amine validation almost always stem from poor sample prep, not instrument limitations.

  • Chromatographic Retention : Small, polar amines exhibit poor retention on standard reversed-phase C18 columns.

  • Ion Suppression : The bromide counterion (Br⁻) competes aggressively for charge in the electrospray ionization (ESI) droplet. If not chromatographically separated or removed via liquid-liquid extraction (LLE), it quenches the analyte signal.

  • Fragmentation Stability : In ESI+, the protonated amine ([M+H]⁺ m/z 88.1) fragments primarily via the loss of ammonia (NH₃, 17 Da) to yield a relatively non-specific hydrocarbon cation (m/z 71.1). Derivatization provides a robust, high-mass reporter ion for Multiple Reaction Monitoring (MRM)[3].

Ionization_Mechanisms Analyte Isopentylamine MW: 87.16 ESI ESI+ (Soft Ionization) [M+H]+ m/z 88.1 Analyte->ESI LC-MS EI EI (Hard Ionization) [M]+. m/z 87.1 Analyte->EI GC-MS Frag_ESI CID Fragmentation m/z 71.1 (Loss of NH3) ESI->Frag_ESI Collision Energy Frag_EI Alpha Cleavage m/z 30 (CH2=NH2+) EI->Frag_EI 70 eV

Fig 1. Comparative ionization and fragmentation mechanisms for isopentylamine.

Comparative Experimental Protocols

To ensure these protocols function as self-validating systems , internal standards (IS) are mandatory. A self-validating system mathematically normalizes variations in derivatization efficiency, extraction recovery, or matrix-induced ion suppression, ensuring that the final data reflects true synthesis yield rather than analytical artifacts[4].

Protocol 1: LC-ESI-MS/MS via AQC Derivatization

This method leverages 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to tag the primary amine.

  • Causality : AQC reacts rapidly with primary amines to form highly stable, UV-active, and ESI-responsive urea derivatives. During Collision-Induced Dissociation (CID), AQC derivatives reliably cleave to produce a highly specific quinoline reporter ion at m/z 171.0[3]. The hydrophobic quinoline tag ensures the derivatized amine elutes well after the bromide front, eliminating ion suppression.

Step-by-Step Workflow:

  • Desalting & Buffering : Dissolve 1.0 mg of crude isopentylamine HBr in 1.0 mL of 0.1 M sodium borate buffer (pH 8.8). Spike with 50 µL of [D9]-isopentylamine (Internal Standard). The alkaline pH neutralizes the hydrobromide salt, ensuring the amine is in its nucleophilic free-base form.

  • Derivatization : Add 20 µL of the buffered sample to 60 µL of AQC reagent (3 mg/mL in acetonitrile). Heat at 55°C for 10 minutes.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.

  • Detection : ESI+ MRM mode. Monitor the transition m/z 258.1 → 171.0 for the analyte and m/z 267.1 → 171.0 for the IS.

Protocol 2: GC-EI-MS via Isobutyl Chloroformate Derivatization

For laboratories prioritizing the chromatographic resolution of structural isomers (e.g., distinguishing isopentylamine from neopentylamine or tert-amylamine), GC-MS is superior.

  • Causality : Free isopentylamine hydrogen-bonds with active silanol groups in GC columns, causing severe peak tailing. Derivatization with isobutyl chloroformate in a biphasic system (aqueous/toluene) converts the amine to a volatile carbamate while simultaneously leaving the bromide salt in the aqueous waste layer[5].

Step-by-Step Workflow:

  • Biphasic Extraction : To 1.0 mL of aqueous sample (containing the HBr salt), add 1.0 mL of toluene, 100 µL of heptylamine (Internal Standard), and 200 µL of 1 M NaOH to free-base the amine.

  • Derivatization : Add 50 µL of isobutyl chloroformate. Vortex for 10 minutes. The reaction occurs at the phase boundary, and the hydrophobic carbamate partitions immediately into the toluene layer, leaving the bromide behind[5].

  • Chromatography : Inject 1 µL of the toluene layer (splitless mode) onto a DB-5MS capillary column. Temperature program: 100°C to 280°C at 15°C/min.

  • Detection : Electron Impact (EI, 70 eV). Monitor the molecular ion and the characteristic α-cleavage fragment (m/z 30) in Selected Ion Monitoring (SIM) mode.

Validation_Workflow Crude Isopentylamine HBr Crude Synthesis Batch Prep Sample Preparation (Internal Standard Added) Crude->Prep Aliquot & Dilute LCMS LC-ESI-MS/MS AQC Derivatization Prep->LCMS Aqueous Buffer GCMS GC-EI-MS Isobutyl Chloroformate Prep->GCMS Toluene Extraction Val_LC ICH Q2(R2) Validation MRM Mode LCMS->Val_LC Quantify[M+H]+ Val_GC ICH Q2(R2) Validation SIM Mode GCMS->Val_GC Quantify [M]+.

Fig 2. Divergent MS validation workflows for isopentylamine hydrobromide synthesis.

ICH Q2(R2) Validation Metrics Comparison

To ensure these methods are fit for purpose, they must be evaluated against ICH Q2(R2) guidelines for analytical procedure validation[6]. A robust assay must demonstrate specificity, linearity, and precision across the reportable range. Below is a comparative dataset based on standard validation runs for small aliphatic amines.

Validation Parameter (ICH Q2(R2))LC-ESI-MS/MS (AQC Protocol)GC-EI-MS (Chloroformate Protocol)Scientific Driver / Causality
Specificity (Isomer Resolution) Moderate (Co-elution risk for closely related isomers)Excellent (Baseline resolution of neopentylamine)GC capillary columns offer superior theoretical plate counts for volatile structural isomers.
Linearity (Reportable Range) 1 ng/mL – 1,000 ng/mL (R² > 0.998)50 ng/mL – 5,000 ng/mL (R² > 0.995)ESI-MS/MS offers a wider dynamic range due to the highly responsive quinoline tag.
Limit of Quantitation (LOQ) 1 ng/mL 50 ng/mLMRM transitions dramatically reduce background noise compared to single-stage EI-SIM.
Precision (Inter-day %RSD) 3.2%5.8%Automated LC injection is inherently more reproducible than volatile solvent (toluene) GC injection.
Matrix Effect (Bromide) < 5% suppression (Chromatographically resolved)0% suppression (Bromide excluded via LLE)Biphasic extraction in GC prep physically prevents the counterion from entering the instrument.

Strategic Recommendations

Choosing between LC-MS and GC-MS for isopentylamine hydrobromide validation depends heavily on the Critical Quality Attributes (CQAs) of your synthesis:

  • Choose LC-ESI-MS/MS (AQC) if your primary goal is high-throughput quantification, high sensitivity (low ng/mL LOQ), and you are monitoring trace residual amines in a final drug product. The AQC derivatization is easily automated in 96-well plates.

  • Choose GC-EI-MS (Chloroformate) if your synthesis is prone to generating complex aliphatic side-products (e.g., structural isomers from carbocation rearrangements) that require the superior resolving power of capillary gas chromatography, or if you need a rapid, self-cleaning extraction that completely isolates the analyte from the hydrobromide matrix.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][6]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry Clinical Tree URL: [Link][2]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays PubMed / Bioanalysis URL:[Link][4]

  • Detection of Decarboxylated Amino Acids after in Vitro Protease Digestion of the Hydrophilic Fraction of Crude Drug Extracts J-Stage / Biological and Pharmaceutical Bulletin URL:[Link][3]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization ACS Publications / Journal of Agricultural and Food Chemistry URL:[Link][5]

  • 1-Butanamine, 3-methyl- (Isopentylamine) NIST Chemistry WebBook, SRD 69 URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Isopentylamine Hydrobromide Handling and Disposal Procedures

Introduction Isopentylamine Hydrobromide (CAS: 2733412-57-0) is an alkylamine salt frequently utilized as a non-heterocyclic building block in pharmaceutical synthesis and materials science[1]. Because it contains an ion...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isopentylamine Hydrobromide (CAS: 2733412-57-0) is an alkylamine salt frequently utilized as a non-heterocyclic building block in pharmaceutical synthesis and materials science[1]. Because it contains an ionically bound halogen (bromide), its disposal requires strict adherence to halogenated waste protocols. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and disposal of this compound.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of Isopentylamine Hydrobromide is the first step in risk assessment. As a hydrobromide salt, it is highly soluble in water and polar organic solvents, which dictates its mobility in waste streams.

PropertyValueOperational Implication
Chemical Name Isopentylamine HydrobromideTarget compound for disposal tracking.
CAS Number 2733412-57-0Unique identifier for waste manifests[1].
Molecular Formula C5H13N·HBrContains Bromine; mandates halogenated waste routing.
Molecular Weight 168.08 g/mol Used for calculating molar equivalents in quenching[1].
Physical State Solid (White powder/crystal)Prone to aerosolization; requires respiratory protection during sweeping[1].
GHS Hazard Codes H315, H319Causes skin and serious eye irritation; dictates PPE requirements[1].
The Causality of Halogenated Waste Segregation

Expertise & Experience Insight: Why can't Isopentylamine Hydrobromide go into the standard organic waste carboy?

The presence of the bromide ion ( Br− ) fundamentally alters the thermal degradation profile of the waste. Standard non-halogenated incinerators operate at lower temperatures and lack the alkaline scrubbers necessary to neutralize acidic exhaust. If Isopentylamine Hydrobromide is incinerated improperly, it decomposes to release Hydrogen Bromide (HBr) gas and potentially forms highly toxic 2[2]. Therefore, it must be strictly segregated into Halogenated Organic Waste , which is processed in specialized high-temperature incinerators (>1100 °C) equipped with flue-gas desulfurization and halogen scrubbing technologies. Furthermore, halogenated waste is chemically incompatible with strong acids, bases, oxidizers, and peroxides, necessitating careful segregation[3].

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every protocol below includes a built-in verification step to confirm the success of the procedure.

Protocol A: Disposal of Pure Solid Waste (Expired Reagent or Spills)
  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat. If the spill is large and aerosolization is a risk, use an N95 or P100 particulate respirator[4].

  • Containment: Do not use water to flush the spill, as this will dissolve the salt and increase the contamination area.

  • Collection: Carefully sweep up the solid using a static-free brush and dustpan. Alternatively, mix the spill with an 5 to reduce dust generation[5].

  • Packaging: Transfer the collected solid into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Labeling & Routing: Label the container explicitly as "Hazardous Solid Waste: Isopentylamine Hydrobromide (Contains Halogens)". Route to a 4[4].

  • Verification: Inspect the spill area with a damp pH paper; a neutral pH indicates complete removal of the acidic hydrobromide salt.

Protocol B: Disposal of Aqueous Waste Streams
  • Assessment: Identify if the aqueous stream contains other reactive components (e.g., strong oxidizers or strong bases) that might react with the amine or bromide[3].

  • Neutralization (If Required): If the solution is highly acidic due to excess HBr, carefully neutralize to pH 6-8 using a dilute, weak base (e.g., 1M Sodium Bicarbonate). Caution: Perform in a fume hood to vent any generated CO2​ .

  • Segregation: Pour the neutralized solution into a designated "Aqueous Halogenated Waste" container. Do not mix with heavy metal waste unless specified by your Environmental Health and Safety (EHS) officer.

  • Documentation: Log the exact volume and concentration of Isopentylamine Hydrobromide added to the waste manifest.

  • Verification: Check the waste carboy pH before sealing to ensure it remains within the safe storage range (pH 6-8) to prevent container degradation.

Protocol C: Disposal of Organic Solvent Waste
  • Solvent Compatibility Check: Ensure the solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate) is compatible with the waste carboy.

  • Transfer: Funnel the Isopentylamine Hydrobromide-containing solvent into the "Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure the carboy is stored in a secondary containment tray within a flammable storage cabinet, segregated from incompatible chemicals (strong acids/oxidizers)[3].

  • Verification: Confirm the halogenated waste carboy does not exceed 80% capacity to allow for safe vapor expansion.

Waste Routing Decision Tree

WasteRouting Start Isopentylamine Hydrobromide Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Spill or Expired) StateCheck->Solid Solid Aqueous Aqueous Solution StateCheck->Aqueous Aqueous Organic Organic Solvent StateCheck->Organic Organic Sweep Sweep with inert absorbent Solid->Sweep Neutralize Check pH & Neutralize (pH 6-8) Aqueous->Neutralize CheckCompat Verify solvent compatibility Organic->CheckCompat SolidBin Solid Hazardous Waste Container Sweep->SolidBin AqBin Aqueous Halogenated Waste Carboy Neutralize->AqBin OrgBin Halogenated Organic Waste Carboy CheckCompat->OrgBin Incinerator High-Temp Incineration with Halogen Scrubber SolidBin->Incinerator AqBin->Incinerator OrgBin->Incinerator

Decision tree for Isopentylamine Hydrobromide waste routing and disposal.

Regulatory Grounding and Logistics Plan

Proper disposal of Isopentylamine Hydrobromide is not just a safety measure; it is a strict regulatory requirement. Under international environmental guidelines (such as the EPA's Resource Conservation and Recovery Act - RCRA in the US, or equivalent EU directives), halogenated wastes are heavily monitored. The hydrobromide salt must be treated by a licensed professional waste disposal service[4]. Furthermore, safety data sheets explicitly mandate that this compound should not be allowed to enter drains or watercourses due to the risk of aquatic toxicity and the environmental persistence of halogenated organics[4].

By adhering to these structured methodologies, laboratories ensure compliance, protect their personnel, and prevent the release of harmful halogenated byproducts into the environment.

References
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. URL: [Link]

  • Murdoch University. "Catalytic De-halogenation of Halogen-containing Solid Wastes." Murdoch.edu.au. URL:[Link]

Sources

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